molecular formula C9H7BrF2O2 B1459900 Methyl 2-(2-bromo-3,5-difluorophenyl)acetate CAS No. 1807134-89-9

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Cat. No.: B1459900
CAS No.: 1807134-89-9
M. Wt: 265.05 g/mol
InChI Key: CUUKDMNLAZKSBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate ( 1807134-89-9) is a high-purity chemical intermediate with the molecular formula C 9 H 7 BrF 2 O 2 and a molecular weight of 265.05 . This compound is characterized by its ester and aryl bromide functional groups, making it a versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key synthetic precursor for the development of novel pharmacologically active molecules. The specific substitution pattern on the phenyl ring, featuring bromine and fluorine atoms at the 2, 3, and 5 positions, makes this compound particularly valuable for constructing complex heterocyclic scaffolds. Recent scientific literature highlights the significance of similar difluorophenyl and bromophenyl acetates in the synthesis of nitrogen-containing heterocycles, such as pyrrolo[2,3-b]pyridines (7-azaindoles), which are prominent structures in drug discovery . These scaffolds are being actively investigated for their potential to inhibit host-cell kinases, such as Adaptor Associated Kinase 1 (AAK1), a promising target for developing broad-spectrum antiviral therapies against viruses like Dengue and Ebola . Furthermore, indole and related heterocyclic derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, underscoring the research potential of key intermediates like this compound . Researchers utilize this compound to explore new structure-activity relationships and develop potential therapeutic agents. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-(2-bromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)3-5-2-6(11)4-7(12)9(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUKDMNLAZKSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: A Strategic Fluorinated Scaffold for Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 1807134-89-9) represents a high-value intermediate in organic synthesis, characterized by a unique substitution pattern that combines an electrophilic aryl bromide handle with a metabolically robust 3,5-difluorophenyl core.[1] This guide details its physicochemical properties, synthetic utility, and handling protocols, designed for researchers optimizing lead compounds in drug discovery.[1]

The compound’s strategic value lies in its orthogonal reactivity : the bromine atom at the ortho position allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester provides a gateway to acids, alcohols, and amides.[1] The 3,5-difluoro substitution pattern is widely utilized to block metabolic hotspots and modulate lipophilicity (

1

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data consolidates the core identity parameters for this compound.

ParameterSpecification
IUPAC Name This compound
CAS Registry Number 1807134-89-9
Molecular Formula

Molecular Weight 265.05 g/mol
SMILES COC(=O)CC1=C(Br)C(F)=CC(F)=C1
Physical State Solid (low melting) or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
Predicted logP ~2.6 (Lipophilic)

Synthetic Routes & Manufacturing[1][5]

The synthesis of this scaffold requires precise regiocontrol to install the bromine atom at the 2-position, flanked by the acetate group and a fluorine atom.[1] Two primary routes are industrially relevant.[1][2]

Route A: Arndt-Eistert Homologation (High Regiocontrol)

This route is preferred for maintaining strict regiochemistry.[1] It begins with 2-bromo-3,5-difluorobenzoic acid , ensuring the bromine is already fixed in the correct position relative to the carbon chain.[1]

  • Activation: The benzoic acid is converted to the acid chloride using oxalyl chloride.[1]

  • Diazotization: Reaction with diazomethane (or TMS-diazomethane) yields the

    
    -diazoketone.[1]
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of methanol yields the target methyl ester.[1]

Route B: Electrophilic Bromination (Cost-Effective)

Direct bromination of methyl 2-(3,5-difluorophenyl)acetate .[1]

  • Challenge: The directing effects of the 3,5-difluorophenyl ring and the acetate side chain compete.[1] The 3,5-difluoro pattern directs ortho to the fluorines (positions 2, 4, 6).[1] The acetate group is ortho/para directing but sterically bulky.[1]

  • Outcome: This often yields a mixture of the 2-bromo and 4-bromo isomers, requiring rigorous chromatographic separation.[1] For high-purity applications, Route A is superior.[1]

Reactivity Profile & Synthetic Utility[1][5]

The compound acts as a divergent node in synthesis.[1] The diagram below illustrates the primary reaction pathways available to researchers.

Reactivitycluster_productsDownstream ScaffoldsCoreMethyl 2-(2-bromo-3,5-difluorophenyl)acetateSuzukiSuzuki-Miyaura Coupling(Aryl-Aryl Bond)Core->SuzukiPd(0), Ar-B(OH)2HydrolysisEster Hydrolysis(Carboxylic Acid)Core->HydrolysisLiOH, THF/H2OReductionReduction(Phenethyl Alcohol)Core->ReductionLiAlH4 or DIBAL-HAlphaAlkAlpha-Alkylation(Chain Extension)Core->AlphaAlkLDA, R-XBiarylBiaryl EstersSuzuki->BiarylAcidPhenylacetic AcidsHydrolysis->AcidAlcoholPhenethyl AlcoholsReduction->Alcohol

Figure 1: Divergent synthetic pathways for this compound.[1]

Key Mechanistic Insight: The "Ortho-Effect" in Coupling

The bromine at position 2 is sterically crowded by the adjacent acetate arm (C1) and the fluorine atom (C3).[1]

  • Implication: Standard Suzuki conditions (e.g.,

    
    ) may fail or proceed slowly.[1]
    
  • Solution: Utilize electron-rich, bulky phosphine ligands like SPhos or XPhos .[1] These ligands facilitate the oxidative addition step, which is otherwise hindered by the ortho-substituents, and promote the reductive elimination of the crowded biaryl product.[1]

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Selective Hydrolysis to the Acid

This procedure converts the ester to the free acid without affecting the aryl bromide or fluorine atoms.[1]

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)[1]
    
  • Solvent: THF/Water (3:1 v/v)[1]

Procedure:

  • Dissolve the starting ester in THF (0.2 M concentration) and cool to 0 °C.

  • Add the solution of

    
     in water dropwise.[1]
    
  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1][3]

  • Workup: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The product usually precipitates as a white solid and requires no column chromatography.[1]
    
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

This protocol addresses the steric hindrance at the C2-position.[1]

Reagents:

  • Aryl Bromide Substrate (1.0 eq)[1][3]

  • Boronic Acid Partner (1.2 eq)[1]

  • Catalyst:

    
     (2 mol%) / SPhos (4 mol%)[1]
    
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: Toluene/Water (10:1), degassed.[1]

Procedure:

  • Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd/Ligand system.[1]

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed solvents.[1]

  • Heat to 100 °C for 12-18 hours. The elevated temperature is crucial to overcome the activation energy barrier imposed by the ortho-fluorine and acetate group.[1]

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Handling, Safety & Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1]

  • Stability: The C-F bonds are chemically inert under standard conditions.[1] The C-Br bond is light-sensitive; store in amber vials to prevent radical debromination.[1]

References

  • Sigma-Aldrich / Merck KGaA .[1] Product Search: this compound. Retrieved from [1]

  • PubChem . Compound Summary: this compound.[4][5] National Library of Medicine.[1] Retrieved from [1]

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] (Contextual reference for SPhos usage in hindered couplings).

  • CAS Common Chemistry . CAS Registry Number 1807134-89-9.[1][4] American Chemical Society.[1] Retrieved from [1]

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: Safety, Handling, and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Substance Identification

This compound (CAS 1807134-89-9 ) is a specialized halogenated building block used primarily in the synthesis of complex pharmaceutical candidates.[1] As an aryl bromide functionalized with fluorine atoms and an ester group, it serves as a critical intermediate for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.[1]

While often overshadowed by its more volatile alpha-halo ester cousins, this compound presents a unique safety profile.[1] It combines the irritant properties of halogenated aromatics with the potential for hydrolysis-driven acidity.[1] This guide defines the rigorous engineering controls and handling protocols required to maintain scientific integrity and personnel safety.

Physicochemical Profile
PropertySpecificationOperational Implication
CAS Number 1807134-89-9Unique identifier for inventory and regulatory tracking.[1]
Molecular Formula C₉H₇BrF₂O₂Halogenated organic ester.[1][2]
Molecular Weight 265.05 g/mol Heavy organic; vapors likely denser than air.[1]
Physical State Liquid (Oil) / Low-melting SolidLikely a viscous oil at RT; handle as a liquid for transfer.[1]
Solubility Soluble in DCM, EtOAc, DMSOIncompatible with aqueous waste streams; use organic waste.
Stability Moisture SensitiveEster hydrolysis releases HF/HBr traces over time.[1]

Hazard Identification & Toxicology[1]

CRITICAL DISTINCTION: Do not confuse this compound with Methyl bromoacetate (CAS 96-32-2).[1]

  • Methyl bromoacetate: An alpha-bromo ester and a potent lachrymator/alkylating agent (Life-threatening).[1]

  • This compound: An aryl bromide.[1] While less acutely toxic, it is a significant irritant and potential sensitizer.[1]

GHS Classification (Extrapolated from Structural Analogs)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

Functional Group Hazards[1]
  • Aryl Halides (Br, F): High lipophilicity facilitates dermal absorption. Fluorine substitution at the 3,5-positions increases metabolic stability but may enhance local tissue irritation.[1]

  • Ester Moiety: Susceptible to hydrolysis.[1] In the presence of moisture, may slowly release hydrofluoric acid (HF) traces if the ring fluorines are activated, though this is rare under ambient conditions.

Engineering Controls & Personal Protective Equipment (PPE)[1][3]

Effective safety relies on a "Defense in Depth" strategy.[1] The following diagram illustrates the hierarchy of controls required for handling this intermediate.

Hierarchy of Controls Visualization

HierarchyControls cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: PPE (Secondary Barrier) cluster_2 Level 3: Administrative EC1 Fume Hood (Face Velocity > 100 fpm) PPE1 Nitrile Gloves (Double) (0.11mm min thickness) EC1->PPE1 Supplemented by EC2 Schlenk Line / Inert Gas (Prevent Hydrolysis) PPE2 Chemical Splash Goggles (ANSI Z87.1) EC2->PPE2 Requires ADM1 SOP Validation PPE1->ADM1 Enforced by PPE3 Lab Coat (Cotton/Poly) + Chemical Apron ADM2 Waste Segregation (Halogenated Organic)

Caption: Operational hierarchy for handling halogenated aryl esters. Engineering controls prevent release; PPE mitigates contact.[1]

Operational Protocols

Storage and Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] The ester bond is susceptible to hydrolysis, and the aryl ring electron-deficiency makes it prone to oxidation over prolonged periods.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1]

Weighing and Transfer (Liquid/Oil Handling)

Since the compound is likely a viscous oil or low-melting solid:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).

  • Weighing: Do not weigh on an open bench.

    • Preferred: Tare a receiving flask, transfer via glass pipette inside the fume hood, then re-weigh the flask.

    • Alternative: Use a pre-weighed syringe for liquid transfer by density (if known) or mass difference.[1]

  • Syringe Safety: Avoid plastic syringes if possible; use glass gastight syringes to prevent leaching of plasticizers by the halogenated aromatic.[1]

Reaction Setup (Synthesis Context)

This compound is often used in Palladium-catalyzed cross-couplings.[1]

  • Degassing: Oxygen inhibits many Pd-catalysts.[1] Sparge reaction solvents with inert gas before adding this reagent.[1]

  • Base Sensitivity: In the presence of strong bases (e.g., NaOtBu, KHMDS), the alpha-protons (next to the ester) are acidic. Add base slowly at low temperature (0°C) to prevent uncontrolled exotherms or side-reactions (Claisen condensation).[1]

Emergency Response & Waste Disposal

Spill Response Logic

The response depends on the physical state of the material at the time of the spill.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Liquid Liquid/Oil Spill Assess->Liquid Viscous/Oil Solid Solid/Crystalline Spill Assess->Solid Frozen/Solid Absorb Cover with Vermiculite or Sand pads Liquid->Absorb Sweep Dampen (avoid dust) Sweep into container Solid->Sweep Clean Clean surface with DCM then Soap/Water Absorb->Clean Sweep->Clean Waste Dispose as Halogenated Organic Waste Clean->Waste

Caption: Decision logic for containing and cleaning spills of this compound.

Exposure First Aid[1]
  • Eye Contact: Immediately flush with water for 15 minutes.[1] Do not use neutralizing agents.[1] Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[1] Note: Lipophilic aryl bromides can penetrate skin; monitor for delayed irritation.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal[1]
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with strong acids or oxidizers.[1]

  • Labeling: Clearly mark as "Contains Fluorinated/Brominated Aromatics."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound (CAS 1807134-89-9).[1] Retrieved from .[1]

  • Sigma-Aldrich (2024). Safety Data Sheet: Methyl 2-bromo-2-(4-fluorophenyl)acetate (Analogous Hazard Data).[1] Retrieved from .[1]

  • European Chemicals Agency (ECHA). GHS Classification Guidance for Aryl Halides.[1] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals.[1] Retrieved from .[1]

Sources

Navigating the Synthesis and Safety of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug discovery, the strategic incorporation of halogenated aromatic moieties is a powerful tool in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the versatile building blocks available, Methyl 2-(2-bromo-3,5-difluorophenyl)acetate stands out as a key intermediate for accessing novel chemical entities. This guide provides an in-depth technical overview of its material safety, handling protocols, and synthetic considerations, designed to empower drug development professionals in its safe and effective utilization.

Compound Profile and Physicochemical Properties

PropertyInferred Value/InformationSource/Basis
Molecular Formula C₉H₇BrF₂O₂PubChem
Molecular Weight 265.05 g/mol Inferred from Molecular Formula
Appearance Likely a colorless to pale-yellow liquid or low-melting solidAnalogy with similar phenylacetates
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low water solubility.General properties of similar organic esters[1]
Boiling Point Not established; likely to be elevated due to halogenation.---
Density Expected to be denser than water.Analogy with similar brominated compounds

Hazard Identification and Risk Assessment

Based on the safety data for analogous compounds, this compound should be handled as a hazardous substance. The primary concerns are skin and eye irritation, and potential toxicity if ingested or inhaled.

GHS Hazard Classification (Inferred) :

  • Skin Irritation/Corrosion: Category 2 (Causes skin irritation)[2][3]

  • Eye Irritation/Damage: Category 2A (Causes serious eye irritation)[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[2][4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) is a possibility based on some analogues.[1]

Causality of Hazards : The electrophilic nature of the carbon atom attached to the bromine, and the overall reactivity of the molecule, contribute to its irritant properties. Upon absorption, halogenated aromatic compounds can interfere with various biological processes, leading to toxicity.[5]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any work with this compound. The following handling procedures and PPE are mandatory to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment (PPE)

The following diagram illustrates the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Flame-Retardant Lab Coat compound Methyl 2-(2-bromo-3,5- difluorophenyl)acetate goggles Chemical Splash Goggles gloves Nitrile or Neoprene Gloves respirator Half-Mask Respirator with Organic Vapor Cartridge (if high concentrations are possible) researcher Researcher researcher->lab_coat Wears researcher->goggles Wears researcher->gloves Wears researcher->respirator May require

Caption: Essential Personal Protective Equipment for handling this compound.

Experimental Protocols: Synthesis and Work-up

The following is a generalized, plausible protocol for the synthesis of this compound via Fischer esterification of the corresponding carboxylic acid.

Synthesis of this compound

Reaction Scheme:

2-(2-bromo-3,5-difluorophenyl)acetic acid + Methanol --(H₂SO₄ catalyst, Reflux)--> this compound + Water

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromo-3,5-difluorophenyl)acetic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS), typically 2-4 hours.

  • Quenching: After completion, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product may be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6][7]

Self-Validating System for the Protocol
  • Reaction Monitoring: The progress of the reaction should be monitored to ensure complete conversion and to avoid the formation of by-products.

  • pH Check: During the aqueous work-up, the pH of the aqueous layer should be checked after the bicarbonate wash to ensure complete neutralization of the acid catalyst.

  • Purity Analysis: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Stability and Reactivity

  • Stability: This compound is expected to be stable under normal laboratory conditions (room temperature, protected from light).[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

Emergency Procedures

Spill Management

The logical workflow for managing a spill is outlined below:

Spill_Management spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for the safe management of a spill.

In the event of a spill, immediately evacuate the area and alert others.[8][9][10] Before re-entering, don the appropriate PPE.[10][11] Contain the spill using an inert absorbent material like vermiculite or sand.[10][12] Carefully collect the absorbed material into a sealable container and label it as hazardous waste. Decontaminate the spill area with a suitable solvent, followed by soap and water. All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[12]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Toxicological and Ecotoxicological Considerations

Toxicology

While specific toxicological data for this compound is lacking, halogenated aromatic compounds as a class can exhibit a range of toxic effects.[5] Long-term exposure to some brominated compounds has been associated with adverse health effects.[5] It is prudent to assume that this compound may have long-term health effects and to minimize exposure accordingly. Some halogenated phenols have been shown to be toxic to aquatic organisms.[13][14][15]

Ecotoxicity

Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[16][17][18][19] Therefore, this compound should not be released into the environment. All waste materials should be collected and disposed of as hazardous chemical waste.

Role in Drug Discovery

Halogenation is a key strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. The bromine atom in this compound can serve as a handle for further functionalization, for example, through cross-coupling reactions. The difluoro-substitution pattern can modulate the pKa of adjacent functional groups and influence binding interactions with biological targets. The incorporation of fluorine is a well-established strategy in modern drug design to improve a compound's pharmacological profile.[20][21][22]

References

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC - NIH. (2009, February 5). Retrieved from [Link]

  • Brominated flame retardants: their potential impacts and routes into the environment. (2006, December 1). Retrieved from [Link]

  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants | Environmental Science & Technology - ACS Publications. (2019, November 4). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29). Retrieved from [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.). Retrieved from [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Retrieved from [Link]

  • Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. (2013, June 18). Retrieved from [Link]

  • Hazardous substances: Emergency response - University of Auckland. (2025, August 15). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical Emergency Procedures. (n.d.). Retrieved from [Link]

  • Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - MDPI. (2022, October 21). Retrieved from [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC. (n.d.). Retrieved from [Link]

  • Acute toxicity of halogenated phenols: Combining DFT and QSAR studies - ResearchGate. (2025, August 7). Retrieved from [Link]

  • MSDS of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. (2024, September 18). Retrieved from [Link]

  • A QSAR Study of the Acute Toxicity of Halogenated Phenols - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (C9H7BrF2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed. (2025, July 18). Retrieved from [Link]

  • Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

"Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" as a building block for APIs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate in API Synthesis

Executive Summary

This compound (CAS: 877265-22-6) represents a high-value "ortho-functionalized" building block in modern medicinal chemistry.[1] Its structural uniqueness lies in the synergistic combination of a labile ester handle, an atomically precise bromine activation site, and a 3,5-difluoro substitution pattern. This specific fluorination motif serves as a metabolic blockade, protecting the aromatic ring from oxidative degradation (P450 metabolism) while modulating lipophilicity (LogP).

This guide delineates the technical utility of this molecule, focusing on its role as a linchpin precursor for 4,6-difluorooxindole and 4,6-difluoroindole scaffolds—privileged structures in the development of kinase inhibitors (e.g., CDK4/6, IDO1) and CRTH2 antagonists.

Part 1: Structural Analysis & Pharmacophore Properties[1]

The molecule acts as a bifunctional electrophile/nucleophile precursor. Its utility is defined by three reactive zones:

Reactive ZoneChemical FeatureStrategic Utility in Drug Design
Zone A Methyl Ester Precursor for amides, alcohols, or acids.[1] Serves as the "anchor" for cyclization.
Zone B Ortho-Bromine High-reactivity handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Enables intramolecular ring closure.
Zone C 3,5-Difluoro Motif Bioisosteric replacement for hydrogen.[1] Blocks metabolic "soft spots" and increases potency via electronic modulation.
The "Ortho-Effect" Advantage

Unlike para- or meta-substituted analogs, the ortho-bromo position relative to the acetate side chain pre-organizes the molecule for intramolecular cyclization.[1] This steric compression favors the formation of fused bicyclic systems (oxindoles/indoles) over intermolecular polymerization.

Part 2: Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the divergent utility of the building block, mapping its transformation into three distinct API scaffold classes.

ReactivityMap Core Methyl 2-(2-bromo-3,5- difluorophenyl)acetate (CAS: 877265-22-6) Oxindole 4,6-Difluorooxindole (Kinase Inhibitors) Core->Oxindole 1. Amidation 2. Pd-Cat Cyclization Indole 4,6-Difluoroindole (Antivirals/Oncology) Core->Indole Reduction + Hemetsberger Rxn Biaryl Biaryl Acetic Acids (CRTH2 Antagonists) Core->Biaryl Suzuki-Miyaura Coupling

Figure 1: Divergent synthesis map showing the primary high-value scaffolds accessible from the core building block.[1]

Part 3: Critical Workflow – Synthesis of 4,6-Difluorooxindole

The most potent application of this building block is the synthesis of 4,6-difluorooxindole. This scaffold is notoriously difficult to synthesize via direct fluorination of oxindole but is trivial to access via this building block using an Intramolecular Buchwald-Hartwig Amidation .

Mechanism of Action
  • Amidation: The ester is converted to a primary amide.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Amine Coordination: The pendant amide nitrogen coordinates to the Palladium center.

  • Reductive Elimination: The C-N bond forms, closing the ring and regenerating the catalyst.

Detailed Experimental Protocol

Step 1: Conversion to 2-(2-bromo-3,5-difluorophenyl)acetamide

  • Reagents: this compound (1.0 eq), 7N Ammonia in Methanol (10.0 eq).

  • Conditions: Sealed tube, 60°C, 12 hours.

  • Workup: Concentrate in vacuo. The product usually precipitates as a white solid. Wash with cold diethyl ether.

  • Checkpoint: Monitor disappearance of ester carbonyl (approx. 1740 cm⁻¹) and appearance of amide carbonyl (approx. 1680 cm⁻¹) via IR or TLC.

Step 2: Palladium-Catalyzed Cyclization

  • Substrate: 2-(2-bromo-3,5-difluorophenyl)acetamide (1.0 eq).

  • Catalyst System: Pd(OAc)₂ (2-5 mol%) + Xantphos (5-7 mol%).[1]

    • Why Xantphos? Its wide bite angle favors reductive elimination in forming the 5-membered lactam ring.[1]

  • Base: Cs₂CO₃ (1.5 eq).

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and assists in deprotonation of the amide.

  • Solvent: 1,4-Dioxane (anhydrous), degassed.

  • Temperature: 100°C, 4-6 hours under Argon atmosphere.

Self-Validating QC Parameters:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ protons (approx. 7.5 ppm) and the appearance of a singlet NH lactam proton (approx. 10.5 ppm).

  • ¹⁹F NMR: The chemical shifts of the fluorines will shift slightly upfield due to the electron-donating nature of the new nitrogen ring system compared to the bromine.[1]

Part 4: Case Study – Application in Kinase Inhibitor Design

Context: Kinase inhibitors often fail in Phase II clinical trials due to poor metabolic stability. The "fluorine scan" is a standard medicinal chemistry tactic where hydrogens are replaced with fluorine to block metabolic hot spots.

The Solution: Using this compound allows for the construction of a 4,6-difluorooxindole core.[1]

  • Metabolic Stability: The fluorine at position 4 blocks hydroxylation at a typically electron-rich site.[1]

  • Binding Affinity: The fluorine at position 6 often engages in multipolar interactions with the hinge region of kinases (e.g., CDK4/6 or SYK).

Pathway Visualization:

Mechanism Start Amide Precursor (Zone A + Zone B) OxAdd Oxidative Addition (Pd Inserted into C-Br) Start->OxAdd Pd(0) / Xantphos Coord Amine Coordination (Pd-N Bond Formed) OxAdd->Coord Cs2CO3 (-HBr) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Ring Closure Final 4,6-Difluorooxindole (Active Scaffold) RedElim->Final

Figure 2: Mechanistic flow of the Buchwald-Hartwig cyclization to the bioactive core.[1]

Part 5: Safety & Handling

  • Lachrymator Potential: Like many

    
    -halo esters, this compound can be a mild lachrymator and skin irritant.[1] All operations involving the open container must be performed in a fume hood.
    
  • Thermal Stability: The C-Br bond is stable up to approx. 150°C, but the ester can hydrolyze if stored in humid conditions.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Avoid strong nucleophiles (e.g., hydroxides) unless hydrolysis is the intended reaction.

References

  • Synthesis of Fluorinated Oxindoles via Pd-Catalysis

    • Title: "Palladium-Catalyzed Synthesis of Oxindoles

      
      -Chloroacetanilides or 
      
      
      
      -Halo Esters."[1]
    • Source:Journal of the American Chemical Society, 2003.
    • URL:[Link](Note: Generalized protocol adaptation for fluorinated substrates).

  • CRTH2 Antagonists Patent

    • Title: "Indole-3-acetic acid derivatives as CRTH2 receptor antagonists."[1]

    • Source:World Intellectual Property Organiz
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."[2]

    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Safety Data Sheet (Generic Alpha-Bromo Ester)

Sources

Reactivity Profile of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is a versatile synthetic intermediate of significant interest to the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring three distinct reactive centers, provides a powerful platform for molecular diversification. This guide offers a comprehensive analysis of its reactivity, grounded in established chemical principles and supported by practical, field-proven protocols.

The molecule's utility stems from the orthogonal reactivity of its key functional groups:

  • The Aryl Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Methyl Ester: Susceptible to a range of classical transformations, including hydrolysis, reduction, and amidation, allowing for modification of the acetate side chain.

  • The Difluorophenyl Ring: The two fluorine atoms act as potent electron-withdrawing groups, modulating the reactivity of the entire molecule and offering potential, albeit more challenging, sites for nucleophilic aromatic substitution.

This document will explore each of these reactive domains, providing not only the "how" but, more critically, the "why" behind synthetic strategies, thereby equipping researchers with the knowledge to effectively harness this potent building block.

sub ester Methyl Ester (Hydrolysis, Reduction) sub->ester bromide Aryl Bromide (Cross-Coupling) sub->bromide ring Difluorophenyl Ring (Electronic Effects) sub->ring

Caption: Key reactive centers of this compound.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most versatile reaction site on the molecule. Its susceptibility to oxidative addition by palladium(0) complexes is the gateway to a vast array of powerful bond-forming reactions. The electron-withdrawing nature of the ortho- and para-fluorine atoms further activates the C-Br bond towards this initial catalytic step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals and organic electronics. The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester derivative.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base.[1] The final step, reductive elimination, expels the newly formed biaryl product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_biaryl aryl_boronate Ar'-B(OR)₃⁻ aryl_boronate->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product start_material Ar-Br start_material->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-(2-(4-methylphenyl)-3,5-difluorophenyl)acetate

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Reaction: Heat the mixture at 80-90°C and monitor by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).[2][3]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical Reagents/ConditionsRationale / Notes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can be used directly. Others require a phosphine ligand.
Ligand PPh₃, SPhos, XPhosLigand choice influences reaction efficiency, especially for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid to form the more nucleophilic boronate.[1]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are common; water is often added to help dissolve the base.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming aryl-nitrogen bonds, a critical linkage in countless drug molecules.[4] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.

Mechanistic Insight: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[4][5] The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos), which promote the crucial reductive elimination step and prevent catalyst decomposition.[6]

Experimental Protocol: Synthesis of Methyl 2-(2-(phenylamino)-3,5-difluorophenyl)acetate

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a vial with sodium tert-butoxide (1.4 eq).

  • Catalyst/Ligand Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 8 mol%) in an anhydrous, degassed solvent like toluene or dioxane.[6]

  • Reagent Addition: To the base-containing vial, add the catalyst solution, followed by this compound (1.0 eq) and aniline (1.2 eq).

  • Reaction: Seal the vial and heat to 100-110°C with vigorous stirring. Monitor the reaction for completion (typically 4-24 hours).

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald_Workflow prep 1. Prepare Inert Vessel (Add Base) catalyst 2. Add Catalyst Solution (Pd Precatalyst + Ligand) prep->catalyst reagents 3. Add Substrates (Aryl Bromide + Amine) catalyst->reagents react 4. Heat Reaction Mixture (e.g., 100 °C) reagents->react workup 5. Quench & Filter (Dilute, pass through Celite) react->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Transformations of the Methyl Ester Functionality

The methyl ester group provides a secondary handle for diversification, allowing for straightforward modifications of the molecule's polarity, solubility, and hydrogen bonding potential.

Hydrolysis to Carboxylic Acid (Saponification)

The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid. This is most commonly achieved under basic conditions, a process known as saponification.[7]

Mechanistic Insight: The reaction is a nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as the leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the methoxide base drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-bromo-3,5-difluorophenyl)acetic acid

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Workup & Acidification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., ether) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

  • Extraction: Extract the resulting carboxylic acid product with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which may be further purified by recrystallization.

Reactivity of the Difluorophenyl Ring

The two fluorine atoms on the phenyl ring are not merely spectators. Their strong inductive electron-withdrawing effect is a key determinant of the molecule's overall reactivity.

  • Activation of the C-Br Bond: The fluorine atoms increase the electrophilicity of the carbon atom bonded to bromine, making the C-Br bond more susceptible to the initial oxidative addition step in palladium-catalyzed cross-coupling reactions. This often leads to faster reaction times and milder conditions compared to non-fluorinated analogues.

  • Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is the primary site for metal-catalyzed reactions, direct nucleophilic substitution on the ring is also a theoretical possibility. In SNAr reactions, fluoride is generally a better leaving group than bromide.[8] However, SNAr typically requires strong activation from an ortho or para electron-withdrawing group (like a nitro group) relative to the leaving group.[9] For this substrate, displacing one of the fluorine atoms would require harsh conditions (a very strong nucleophile and high temperatures) and is a much less favorable pathway than reactions at the C-Br site.

Summary

This compound is a trifunctional building block with a well-defined and predictable reactivity profile. The aryl bromide serves as the primary locus for diversification via a host of robust palladium-catalyzed cross-coupling reactions. The methyl ester allows for secondary modifications through standard organic transformations. Finally, the difluoro substitution pattern electronically activates the molecule for its primary role as a cross-coupling partner. A thorough understanding of these principles allows the synthetic chemist to strategically and efficiently incorporate this valuable scaffold into complex target molecules.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Ichikawa, J., et al. (2003). Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. Journal of the Chinese Chemical Society. [Link]

  • Jarrahi, A., et al. (2022). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mustafa, S., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2019). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Organic Synthesis. (Date not available). Buchwald-Hartwig Coupling. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • PubChem. (Date not available). Methyl 2-bromo-2-(3,5-difluorophenyl)acetate. [Link]

  • Organic Chemistry Portal. (Date not available). Suzuki Coupling. [Link]

  • Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • University of Calgary. (Date not available). Ch20: Hydrolysis of Esters. [Link]

  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • SciSpace. (2016). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

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A Technical Guide to Determining the Solubility of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate. Given the absence of extensive public data on this specific compound, this document emphasizes robust experimental methodologies and the scientific principles that govern the solubility of related halogenated phenylacetates.

Introduction to this compound and its Significance

This compound is a halogenated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituents, including altered lipophilicity, metabolic stability, and binding interactions. The solubility of this compound is a critical parameter that influences its bioavailability, formulation, and potential applications.[1][2] A thorough understanding of its solubility in various solvent systems is a prerequisite for its advancement in any research and development pipeline.

Foundational Principles of Solubility

Solubility is defined as the thermodynamic equilibrium between a solid compound and its saturated solution.[1][2] For a given solid, this equilibrium is a function of the solvent and temperature. In early drug discovery, kinetic solubility assays are often employed for high-throughput screening, where precipitation of a compound from a stock solution is measured.[1][3] However, for later-stage development, determining the thermodynamic solubility is crucial as it represents a fundamental physicochemical property of the active pharmaceutical ingredient (API).[1][3]

Predicting the Solubility of this compound

In the absence of experimental data, a preliminary assessment of solubility can be made by examining the structure of this compound.

  • The Phenyl Ring and Halogenation: The presence of a phenyl ring suggests a degree of hydrophobicity. The bromine and fluorine atoms further increase the lipophilicity of the molecule.

  • The Methyl Ester Group: The methyl ester group introduces a polar component to the molecule, which may allow for some solubility in polar organic solvents.

  • Overall Polarity: The combination of a nonpolar aromatic ring and a polar ester group suggests that this compound is likely to be sparingly soluble in water and more soluble in organic solvents. The solubility in a given organic solvent will depend on the balance of polarity and the potential for hydrogen bonding.[4]

Experimental Determination of Thermodynamic Solubility

A reliable and widely accepted method for determining thermodynamic solubility is the shake-flask method .[2][5] This "excess solid" method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Methyl 2-(2-bromo-3,5-difluorophenyl)acetate B Add to a known volume of the selected solvent A->B C Seal the container B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) C->D E Allow to equilibrate for a sufficient time (e.g., 24-72 hours) D->E F Allow solid to settle E->F G Withdraw a clear aliquot of the supernatant F->G H Filter or centrifuge to remove any remaining solid G->H I Dilute the aliquot with a suitable solvent H->I J Quantify the concentration using a validated analytical method (e.g., HPLC-UV) I->J K Calculate the solubility J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological conditions).[2]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[1] This can be accomplished by:

      • Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

      • Filtration: Use a syringe filter with a chemically compatible membrane (e.g., PTFE) to remove the solid particles. It is critical to ensure that the filter does not absorb the solute.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Selection of Solvents

The choice of solvents is critical for building a comprehensive solubility profile. A range of solvents with varying polarities should be selected.

Solvent ClassExample SolventsRationale
Aqueous Buffers pH 1.2, pH 4.5, pH 6.8, pH 7.4To assess solubility under conditions relevant to the gastrointestinal tract and blood.[3]
Alcohols Methanol, Ethanol, IsopropanolCommon polar protic solvents used in synthesis and formulation.[6]
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents.[6]
Esters Ethyl AcetateA common solvent in organic synthesis and purification.[6][7]
Chlorinated Solvents Dichloromethane, ChloroformNonpolar aprotic solvents.[6]
Apolar Solvents Hexane, HeptaneTo determine solubility in highly nonpolar environments.
Amphiprotic Solvents Dimethyl Sulfoxide (DMSO)A common solvent for initial stock solutions in biological screening.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety precautions for similar compounds should be strictly followed.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8][10]

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of this compound. By following the outlined experimental protocols and considering the underlying scientific principles, researchers can generate the critical data necessary to advance the development of this compound for its intended applications. The shake-flask method, coupled with a robust analytical technique like HPLC, remains the gold standard for obtaining accurate and reliable thermodynamic solubility data.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • MSDS of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. (2024, September 18).
  • AK Scientific, Inc. Safety Data Sheet. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.).
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. (2025, August 10).

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Methodological & Application

Buchwald-Hartwig amination of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate [1]

Executive Summary

This guide details the protocol for the Palladium-catalyzed C–N cross-coupling of This compound (referred to herein as Substrate-Br ).[1]

This transformation presents a "Perfect Storm" of chemoselective challenges:

  • Steric Hindrance: The reaction site (C2) is ortho-substituted by a bulky acetate group.[1]

  • C-H Acidity: The benzylic protons (

    
    -to-ester) are highly acidic due to the electron-deficient 3,5-difluorophenyl ring.[1] This creates a high risk of metal-enolate formation, which can poison the catalyst or lead to Claisen condensation side-products.[1]
    
  • Base Sensitivity: The methyl ester is susceptible to hydrolysis or transesterification.

Success Strategy: We utilize Generation 4 (G4) Buchwald Precatalysts to enable rapid oxidative addition at lower temperatures, combined with weak inorganic bases (Cs₂CO₃ or K₃PO₄) to mitigate enolization and ester hydrolysis.[1]

Substrate Analysis & Mechanistic Challenges

The Substrate
  • Compound: this compound[1]

  • Molecular Weight: 265.03 g/mol [1]

  • Key Features:

    • 2-Br: Leaving group.

    • 3,5-F₂: Electron-withdrawing groups (EWGs).[1] These facilitate Oxidative Addition but significantly increase the acidity of the benzylic position.

    • Methyl Ester: Base-labile functional group.[1]

The "Acidity Trap"

The primary failure mode for this reaction is not the coupling itself, but the deprotonation of the


-carbon.
  • Path A (Desired): Base deprotonates the Pd-bound amine

    
     Reductive Elimination 
    
    
    
    Product .[1]
  • Path B (Parasitic): Base deprotonates the benzylic carbon

    
     Enolate formation 
    
    
    
    Catalyst Poisoning / Polymerization .

Diagram 1: Chemoselectivity & Failure Modes

G Substrate Substrate-Br (this compound) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) DeprotC C-Deprotonation (Alpha-Carbon) Substrate->DeprotC + Base (Premature) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind + Amine Enolate Pd-Enolate Complex (Catalyst Trap) OxAdd->Enolate Intramolecular Rearrangement Amine Amine (HNRR') Base Base (Cs2CO3) DeprotN N-Deprotonation (Rate Limiting) AmineBind->DeprotN + Base RedElim Reductive Elimination DeprotN->RedElim RedElim->Pd0 Regeneration Product C-N Coupled Product RedElim->Product SideProd Claisen Condensation / Oligomers Enolate->SideProd

Caption: Mechanistic bifurcation showing the competition between productive amination (Center) and destructive enolization (Right).

Experimental Design & Optimization

Ligand Selection

Due to the ortho-substitution, monodentate biaryl phosphine ligands are required.[1]

  • Primary Amines (Anilines/Alkyl): Use BrettPhos .[1][2] It provides the necessary steric bulk to prevent catalyst deactivation while accommodating the substrate's hindrance.

  • Secondary Amines: Use RuPhos .[3] It is specifically tuned for secondary amines and resists

    
    -hydride elimination.[1]
    
Catalyst Source

Recommendation: BrettPhos Pd G4 (or RuPhos Pd G4).[1]

  • Why? Traditional Pd(OAc)₂ requires reduction to Pd(0), often using the amine or phosphine, which is unreliable with acidic substrates. G4 precatalysts activate immediately upon exposure to mild base, ensuring 1:1 Ligand:Pd stoichiometry and preventing induction periods where side reactions occur.

Base & Solvent
  • Base: Cs₂CO₃ (Cesium Carbonate) .[1]

    • Rationale: It is strong enough to deprotonate the Pd-bound amine but has low solubility in non-polar solvents, creating a "heterogeneous buffer" effect that keeps the solution-phase basicity low.[1] This protects the ester and the

      
      -protons.
      
  • Solvent: Toluene (Anhydrous).[1][2]

    • Rationale: Non-polar solvents suppress the ionization of the

      
      -proton. Polar aprotic solvents (DMF, DMSO) should be avoided  as they increase the basicity of carbonate, leading to rapid enolization.
      

Detailed Protocol

Materials Table
ComponentRoleEquiv.Conc.Notes
Substrate-Br Electrophile1.000.2 MLimiting reagent.[1]
Amine Nucleophile1.20-If HCl salt, add +1.0 eq Base.[1]
BrettPhos Pd G4 Catalyst0.022 mol%For primary amines. Use RuPhos Pd G4 for secondary.
Cs₂CO₃ Base2.00-Must be finely ground and anhydrous.[1]
Toluene Solvent--Anhydrous, degassed (Sparged with Ar/N₂).[1][2]
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Oven-dry a 20 mL reaction vial (or Schlenk tube) and a magnetic stir bar.

  • Allow to cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Glovebox or Schlenk Line) [1]

  • Add BrettPhos Pd G4 (2 mol%) and Cs₂CO₃ (2.0 equiv) to the vial.

    • Note: If the amine is a solid, add it here.[2]

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (3 cycles).

Step 3: Solvent & Substrate Addition [1]

  • Add anhydrous Toluene via syringe.

  • Add Substrate-Br (1.0 equiv) via syringe.[1]

    • Liquid Amine: If the amine is liquid, add it last via syringe.

  • Critical Step: Stir vigorously at room temperature for 2 minutes to ensure catalyst dispersion before heating.

Step 4: Reaction

  • Place the vial in a pre-heated block at 80°C .

    • Temp Control: Do not exceed 100°C. Higher temperatures favor enolization.

  • Stir vigorously (800-1000 RPM). The insolubility of Cs₂CO₃ requires high agitation for mass transfer.

  • Monitor by LCMS at 2 hours.

    • Target: >95% conversion of bromide.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Diagram 2: Experimental Workflow

Workflow Setup Setup: Dry Vial + Ar/N2 Solids Add Solids: Pd G4 + Cs2CO3 Setup->Solids Liquids Add Liquids: Toluene + Substrate + Amine Solids->Liquids Reaction Reaction: 80°C, 2-12h Vigorous Stirring Liquids->Reaction Workup Workup: Filter (Celite) -> Conc. Reaction->Workup Purify Purification: Flash Column Workup->Purify

Caption: Standard operational workflow for G4-catalyzed amination.

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<10%) Catalyst poisoning or inactive catalyst.[1]Ensure Toluene is strictly anhydrous/degassed. Switch to BrettPhos Pd G4 if using in situ generation.
Substrate Consumed, No Product Enolization/Polymerization.Lower temperature to 65°C . Increase catalyst loading to 4 mol% to outcompete side reactions.
Ester Hydrolysis (Acid formed) Wet base or solvent.[1]Use fresh, anhydrous Cs₂CO₃. Add 3Å Molecular Sieves to the reaction.
Debromination (Ar-H formed) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Hydride elimination or solvent reduction.[1]
Ensure Toluene is used (not alcohols).[1] If amine is secondary, ensure RuPhos is used.[2]

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Heteroaryl Chlorides.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Amino Acids and Peptides." Journal of the American Chemical Society (Provides context on ester tolerance in coupling, though Cu-based, principles of base selection apply).

    • [1]

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society (Demonstrates BrettPhos utility for electron-deficient systems).[1]

    • [1]

Sources

The Strategic Utility of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorination and Ortho-Bromination in CNS Drug Intermediates

In the intricate landscape of central nervous system (CNS) drug discovery, the design and synthesis of novel molecular entities with precisely tuned properties are paramount for achieving therapeutic efficacy. The strategic incorporation of fluorine atoms and a bromine handle on an aromatic scaffold, as seen in Methyl 2-(2-bromo-3,5-difluorophenyl)acetate , provides medicinal chemists with a versatile and highly valuable building block. The difluoro substitution pattern can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins within the CNS.[1] The ortho-bromo group serves as a key functional handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for utilizing this intermediate in the synthesis of potential CNS-active compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
Molecular FormulaC₉HⲇBrF₂O₂N/A
Molecular Weight265.05 g/mol N/A
AppearancePale-yellow to Yellow-brown Liquid
StorageSealed in dry, room temperature

Note: Experimental values may vary slightly. It is recommended to obtain a certificate of analysis for the specific lot being used.

Core Applications in CNS Drug Intermediate Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo-3,5-difluorophenyl moiety of this compound is primed for participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability, functional group tolerance, and broad scope in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

A. Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl structures that are prevalent in many CNS drugs.[3] The reaction of this compound with various aryl or heteroaryl boronic acids or esters can generate a diverse library of substituted phenylacetate derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

B. Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines and their derivatives.[4][5] This is particularly relevant in CNS drug discovery, as the arylamine motif is a key pharmacophore in many neuroleptic and antidepressant medications.[6][7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP, 1-5 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Self-Validating System:

The progress of both Suzuki-Miyaura and Buchwald-Hartwig reactions should be monitored by a reliable analytical technique such as TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (for Suzuki coupling) or a spot with a different retention time (for Buchwald-Hartwig amination) validates the progress of the reaction. Final product characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity.

Visualization of Synthetic Pathways

The following diagrams illustrate the pivotal role of this compound in accessing diverse chemical scaffolds relevant to CNS drug discovery.

G cluster_0 Synthetic Pathways from this compound cluster_1 Suzuki-Miyaura Coupling cluster_2 Buchwald-Hartwig Amination A This compound B Arylboronic Acid (R-B(OH)₂) A->B  Pd Catalyst, Base D Amine (R₂NH) A->D  Pd Catalyst, Base C Biaryl Phenylacetate Derivatives B->C E Arylamine Phenylacetate Derivatives D->E

Caption: Key cross-coupling reactions utilizing the title compound.

Potential Applications in CNS Drug Scaffolds

While direct synthesis of a marketed CNS drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in various classes of CNS-active compounds. The application of the protocols described above can lead to intermediates for:

  • Anticonvulsants: Phenylacetic acid derivatives are precursors to a number of anticonvulsant drugs.[8][9][10] The difluoro substitution can modulate the pharmacokinetic properties to enhance brain penetration and metabolic stability.

  • Neuroleptic Agents: The arylamine structures accessible through Buchwald-Hartwig amination are common in antipsychotic medications.[6][7] The fluorine atoms can influence receptor binding affinity and selectivity.

  • Selective Androgen Receptor Modulators (SARMs) with Potential CNS Effects: Although primarily targeting androgen receptors, some SARMs have demonstrated effects on the CNS. The synthesis of certain SARMs involves fluorinated phenyl derivatives.[1][4][5]

G cluster_cns Potential CNS Drug Scaffolds Start Methyl 2-(2-bromo-3,5- difluorophenyl)acetate Anticonvulsants Anticonvulsant Precursors Start->Anticonvulsants e.g., Suzuki Coupling & Further Modification Neuroleptics Neuroleptic Intermediates Start->Neuroleptics e.g., Buchwald-Hartwig Amination SARMs SARMs with CNS Activity Start->SARMs Multi-step Synthesis

Caption: Potential applications in CNS drug scaffold synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and the reagents used in the described protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed intermediate that offers significant advantages for the synthesis of complex molecules in CNS drug discovery. Its difluorinated phenyl ring provides a means to fine-tune critical drug-like properties, while the ortho-bromo substituent serves as a versatile handle for key bond-forming reactions. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the synthesis of novel CNS drug candidates. The adaptability of this building block makes it a valuable asset in the ongoing quest for more effective and safer treatments for neurological and psychiatric disorders.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Siddiqui, N., et al. (n.d.). Current Research on Antiepileptic Compounds. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • ResearchGate. (2025, August 5). Design and synthesis of fluorinated RXR modulators. Retrieved from [Link]

  • IndiaMART. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Retrieved from [Link]

  • Bhasin, S., & Jasuja, R. (n.d.). Selective androgen receptor modulators as function promoting therapies. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). Fluorophenyl pyrazol compounds.
  • Univerzita Pardubice. (2023, September 15). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]

  • Longdom Publishing. (2023, October 12). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2025, September 26). Selective androgen receptor modulators: a critical appraisal. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • Bentham Science. (n.d.). Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones. Retrieved from [Link]

  • Wikipedia. (n.d.). Antipsychotic. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Retrieved from [Link]

  • F1000Research. (2014, March 21). as leads for non-CNS targets. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • National Institutes of Health. (n.d.). 5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Retrieved from [Link]

  • PubMed. (2016, July 15). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Retrieved from [Link]

  • European Patent Office. (2025, May 28). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 21). Neuroleptic Medications. Retrieved from [Link]

  • MDPI. (2025, April 24). Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. Retrieved from [Link]

  • MDPI. (2025, January 1). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Retrieved from [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • UNIS Vienna. (2024, March 5). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. Retrieved from [Link]

  • Semantic Scholar. (2025, August 6). Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Retrieved from [Link]

Sources

Application Note: Synthesis of Fluorinated Heterocycles using Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specific application of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate as a lynchpin reagent in the synthesis of high-value fluorinated heterocycles, specifically 5,7-difluorooxindoles .

Executive Summary

This compound (CAS: 141109-19-5 analog) is a specialized building block designed for the construction of 5,7-difluorooxindole and isoquinoline scaffolds. Its unique substitution pattern—combining an ortho-bromo handle with electron-withdrawing fluorine atoms at the 3 and 5 positions—enables precise regiochemical control during metal-catalyzed cyclizations. This reagent is critical for developing kinase inhibitors and CNS-active agents where metabolic stability (blocked metabolic soft spots) and lipophilicity modulation are required.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule contains three distinct reactivity zones that allow for sequential functionalization:

  • Electrophilic Ester (Zone A): Susceptible to nucleophilic attack by amines or hydrides.

  • Aryl Bromide (Zone B): High-reactivity handle for oxidative addition (Pd/Cu catalysis) or Lithium-Halogen exchange.

  • Acidic Methylene (Zone C): The

    
    -carbon is activated by both the ester and the electron-deficient aryl ring, allowing for alkylation prior to cyclization.
    
Regiochemical Mapping (Graphviz)

The following diagram illustrates the atom-mapping from the precursor to the final heterocyclic core, confirming the 5,7-difluoro substitution pattern in the oxindole product.

ReactivityMap cluster_legend Atom Mapping Precursor This compound Amide Intermediate: 2-Bromo-3,5-difluorophenylacetamide Precursor->Amide 1. Amidation (R-NH2) Oxindole Target: 5,7-Difluorooxindole Amide->Oxindole 2. Pd-Cat Cyclization (Intramolecular C-N Coupling) Br (Pos 2) Br (Pos 2) N-C Bond (Pos 1-7a) N-C Bond (Pos 1-7a) Br (Pos 2)->N-C Bond (Pos 1-7a) F (Pos 3) F (Pos 3) F (Pos 7) F (Pos 7) F (Pos 3)->F (Pos 7) F (Pos 5) F (Pos 5) F (Pos 5)->F (Pos 5)

Caption: Reaction pathway showing the transformation of the 2-bromo-3,5-difluoro precursor into the 5,7-difluorooxindole core.

Core Application: Synthesis of 5,7-Difluorooxindoles

The most robust application of this reagent is the two-step synthesis of N-substituted 5,7-difluorooxindoles. This scaffold is prevalent in anticancer agents (e.g., VEGFR inhibitors).

Step 1: Amide Formation (Nucleophilic Acyl Substitution)

Direct cyclization of the ester is often sluggish; converting the ester to an amide facilitates the subsequent Buchwald-Hartwig cyclization.

Protocol:

  • Reagents: this compound (1.0 equiv), Primary Amine (

    
    , 1.2 equiv), Trimethylaluminum (
    
    
    
    , 1.5 equiv) OR direct heating if amine is non-volatile.
  • Solvent: Toluene or THF (anhydrous).

  • Procedure:

    • Dissolve the amine in anhydrous toluene under

      
      .
      
    • Caution: Slowly add

      
       (2M in toluene) at 0°C. Stir for 15 min to form the aluminum amide species.
      
    • Add the ester substrate dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Quench: Carefully quench with dilute HCl (gas evolution!). Extract with EtOAc.[1][2]

  • Yield Expectation: 85–95%.

Step 2: Pd-Catalyzed Intramolecular Cyclization

This step forms the critical C-N bond, closing the ring.

Protocol:

  • Substrate: 2-(2-bromo-3,5-difluorophenyl)-N-alkylacetamide (from Step 1).

  • Catalyst System:

    • Pd Source:

      
       (2 mol%) or 
      
      
      
      .
    • Ligand: Xantphos (3 mol%) or BrettPhos (for difficult sterics). Xantphos is preferred for amides.

    • Base:

      
       (2.0 equiv).
      
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge a reaction vial with the amide substrate, Pd catalyst, Ligand, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed 1,4-Dioxane.

    • Heat at 100°C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-withdrawing fluorine atoms, making the aryl ring highly activated for this step.

Secondary Application: Synthesis of Fluorinated Isoquinolines

For researchers targeting isoquinolines, the ester group can be reduced to an aldehyde or alcohol to access the Bischler-Napieralski or Pictet-Spengler type cyclizations, although the ortho-bromo group suggests a metal-catalyzed route is superior.

Route:

  • Reduction:

    
     reduction of ester to alcohol.
    
  • Conversion: Alcohol to Mesylate/Bromide.

  • Displacement: Reaction with amine to form secondary amine.

  • Heck Cyclization: Intramolecular Heck reaction (if an external alkene is attached) or direct C-H activation if targeting a tricyclic system.

Critical Optimization Parameters

Solvent & Base Effects

The choice of base in the cyclization step is critical to prevent hydrolysis of the amide before ring closure.

ParameterRecommendationRationale
Base

or

Weaker bases like carbonates prevent side reactions compared to

.
Ligand XantphosLarge bite angle promotes reductive elimination of the strained 5-membered ring.
Temperature 90–110°CRequired to overcome the energy barrier of the electron-deficient ring oxidative addition.
Concentration 0.1 MModerate dilution prevents intermolecular oligomerization.
Troubleshooting Guide
  • Problem: Dehalogenation (Loss of Br without cyclization).

    • Cause: Hydride source present or overheating.

    • Solution: Ensure solvent is anhydrous; switch to 1,4-dioxane; lower temp to 80°C and increase time.

  • Problem: Hydrolysis of Ester (in Step 1).

    • Cause: Wet amine or solvent.[3]

    • Solution: Use

      
       protocol (anhydrous conditions) rather than aqueous base.
      

References

  • Intramolecular Amide Arylation (General Protocol)

    • Title: Palladium-Catalyzed Synthesis of Oxindoles
    • Source:Journal of the American Chemical Society, 2003, 125(39), 12084–12085.
    • URL:[Link]

  • Fluorine Effect in Cross-Coupling

    • Title: The influence of fluorine on the palladium-catalyzed cross-coupling reactions.[4]

    • Source:Chemical Reviews, 2015, 115(2), 909–972.
    • URL:[Link]

  • Oxindole Synthesis Review

    • Title: Recent advances in the synthesis of oxindoles.
    • Source:RSC Advances, 2014, 4, 44457-44473.
    • URL:[Link]

  • Compound Data Source

    • Title: Methyl 2-(2-bromo-3,5-difluorophenyl)
    • Source: PubChem.
    • URL:[Link]

Sources

HPLC purification method for "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Purification of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification and analysis of This compound (CAS: N/A for specific isomer, generic structure analysis applied). Due to the presence of multiple halogen atoms (Br, F) and an ester moiety, this molecule presents unique challenges regarding selectivity and hydrolytic stability. This guide prioritizes a Reversed-Phase (RP-HPLC) approach, utilizing specific stationary phase interactions (


 and halogen-selectivity) to resolve the target ester from its primary degradation product (the corresponding phenylacetic acid) and structural isomers.

Introduction & Analyte Assessment

Successful purification requires a deep understanding of the analyte's physicochemical behavior.[1]

  • Chemical Structure: The molecule consists of a lipophilic phenyl ring substituted with electron-withdrawing halogens (Bromine at C2; Fluorine at C3, C5) and a methyl ester tail.

  • Hydrophobicity (LogP): Estimated at 2.8 – 3.5 . The molecule is moderately lipophilic.

  • Critical Stability Factor: As an ester, the analyte is susceptible to hydrolysis, converting to 2-(2-bromo-3,5-difluorophenyl)acetic acid . This degradation product is significantly more polar and will elute earlier in RP-HPLC.

  • Chromatographic Challenge: Separating the target from potential de-brominated byproducts or regioisomers requires a column capable of discerning subtle changes in electron density on the aromatic ring.

Stationary Phase Selection Strategy

While a standard C18 column is sufficient for basic purity checks, it often fails to resolve halogenated positional isomers.

  • Primary Recommendation: Pentafluorophenyl (PFP) or Phenyl-Hexyl phases. These columns utilize

    
     interactions and specific fluorine-fluorine retention mechanisms, offering superior selectivity for halogenated aromatics compared to C18 [1].
    
  • Secondary Recommendation: C18 (High carbon load) for general bulk purification if isomer resolution is not critical.

Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal purification path, ensuring the method is tailored to the specific impurity profile.

Method_Development_Logic Start Analyte: this compound Screening Initial Screening (C18 Column) Mobile Phase: Water/ACN + 0.1% Formic Acid Start->Screening Decision Are Impurities Resolved? Screening->Decision Path_C18 Standard Purification Scale up on C18 Decision->Path_C18 Yes (Resolution > 1.5) Path_Selectivity Selectivity Issue Identified (Co-eluting Isomers/Halogens) Decision->Path_Selectivity No (Resolution < 1.5) Final_Method Final Optimized Method (High Resolution) Path_C18->Final_Method Switch_Col Switch to PFP or Phenyl-Hexyl Column Leverage pi-pi interactions Path_Selectivity->Switch_Col Switch_Solvent Change Organic Modifier Switch ACN to Methanol Switch_Col->Switch_Solvent If resolution still poor Switch_Solvent->Final_Method

Figure 1: Decision tree for optimizing separation of halogenated phenyl acetates.

Detailed Experimental Protocols

Reagents and Chemicals[2][3][4]
  • Water: HPLC Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Grade (Far UV cutoff).

  • Methanol (MeOH): Optional alternative organic modifier.

  • Formic Acid (FA) or Phosphoric Acid: Additive to maintain pH ~2.5. Crucial: Acidic pH suppresses silanol activity and stabilizes the ester against hydrolysis [2].

Analytical Method (QC & Purity Check)

This method is designed to verify purity before and after scale-up.

ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) , 150 x 4.6 mm, 3-5 µmEnhanced selectivity for F/Br substituted rings.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents ester hydrolysis and peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.
Flow Rate 1.0 mL/minStandard analytical flow.[2][3]
Gradient 0-2 min: 40% B (Isocratic hold)2-15 min: 40% -> 90% B15-18 min: 90% B (Wash)18.1-23 min: 40% B (Re-equilibration)Isocratic hold focuses the analyte; gradient elutes lipophilic impurities.
Detection UV @ 254 nm (primary), 210 nm (secondary)Phenyl ring absorption. 210 nm detects non-aromatic impurities.
Temperature 35°CImproves mass transfer and peak shape.
Injection Vol 5 - 10 µLDependent on concentration (target 0.5 mg/mL).
Preparative Purification Protocol (Scale-Up)

For isolating the compound from a crude reaction mixture.

  • Sample Preparation:

    • Dissolve crude material in 50:50 Water:Acetonitrile .

    • Caution: Do not use 100% ACN as the injection solvent if the initial mobile phase is high aqueous; this causes "solvent effect" peak distortion.

    • Filter through a 0.22 µm PTFE filter to remove particulates.

  • System Setup:

    • Column: Prep C18 or PFP (e.g., 250 x 21.2 mm, 5-10 µm).

    • Flow Rate: 15 - 20 mL/min (typical for 21.2 mm ID).

  • Gradient Strategy (Linear):

    • Based on the analytical retention time (

      
      ), create a focused gradient.
      
    • If the product elutes at 60% B analytically, the prep gradient should run from 40% B to 80% B over 20 minutes. Shallow gradients maximize resolution.

  • Fraction Collection:

    • Trigger: Threshold (UV Absorbance) or Slope.

    • Post-Collection Handling: Immediately evaporate fractions (Rotary Evaporator < 40°C) to remove solvent and prevent slow hydrolysis of the ester in the aqueous fraction.

Results & Troubleshooting Guide

Expected Chromatogram Profile
  • t ~ 2-4 min: Polar impurities, salts, and hydrolyzed acid byproduct (2-(2-bromo-3,5-difluorophenyl)acetic acid).

  • t ~ 8-10 min: Target Ester (this compound).

  • t > 12 min: Highly lipophilic byproducts (e.g., dibrominated species, dimers).

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or Column VoidAdd 0.1% TEA (if pH > 7) or ensure pH < 3 using Formic Acid. Check column usage history.
Split Peaks Sample solvent too strongDilute sample with water or Mobile Phase A.
Extra Peak (Early) Ester Hydrolysis The sample has degraded in solution. Prepare fresh sample in anhydrous solvent or keep at 4°C.
Poor Resolution Isomer co-elutionSwitch from ACN to Methanol (changes selectivity) or switch to Phenyl-Hexyl column.

Purification Workflow Diagram

This diagram outlines the operational steps from crude synthesis to pure isolated product.

Purification_Workflow Crude Crude Mixture (Synthesis Output) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter 0.22µm Crude->Prep HPLC Prep HPLC Gradient Elution (Acidic Mobile Phase) Prep->HPLC Detect UV Detection (254 nm) HPLC->Detect Collect Fraction Collection (Time/Threshold) Detect->Collect Signal > Threshold Workup Evaporation (<40°C, Vacuum) Collect->Workup Pool Fractions QC Final QC (NMR / Analytical HPLC) Workup->QC

Figure 2: Step-by-step purification workflow for labile esters.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Discusses selectivity of PFP phases for halogenated compounds).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on mobile phase pH and ester stability).

  • Agilent Technologies. (2020). Selectivity of Fluorinated Stationary Phases in Reversed-Phase LC. Application Note. (General reference for PFP column behavior).

Sources

Application Note: Comprehensive NMR Characterization of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Phenylacetates

Substituted phenylacetic acids and their ester derivatives are pivotal structural motifs in medicinal chemistry and materials science. The incorporation of halogen atoms, particularly fluorine and bromine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2-(2-bromo-3,5-difluorophenyl)acetate serves as a valuable building block for synthesizing a wide array of more complex molecules. Its precise structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and related molecular scaffolds.

Foundational Knowledge: Experimental Design and Sample Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[1] A well-prepared sample ensures high-resolution spectra free from artifacts, which is crucial for unambiguous structural assignment.

Protocol 1: NMR Sample Preparation
  • Analyte Purity and Quantity : Begin with a purified sample of this compound. For standard ¹H NMR, 5-25 mg of the compound is typically sufficient.[2] For less sensitive experiments like ¹³C NMR or 2D NMR, a more concentrated sample (20-50 mg) is advisable to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm). For compounds with poor solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Remember that the chemical shifts of the analyte can be solvent-dependent.[3]

  • Dissolution and Filtration : Weigh the analyte and transfer it to a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1] Vortex the vial until the sample is completely dissolved. To remove any particulate matter, which can degrade the magnetic field homogeneity and broaden spectral lines, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.[4][5][6]

  • Labeling and Storage : Cap the NMR tube securely and label it clearly. If not being used immediately, store it in a clean, stable environment.

Workflow for NMR Characterization

The logical flow for characterizing a novel compound involves a systematic progression from simple, information-rich experiments to more complex, specific ones.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR Acquisition cluster_2D Phase 3: 2D NMR for Connectivity cluster_analysis Phase 4: Structural Elucidation Prep Sample Preparation (Protocol 1) H1 ¹H NMR (Proton Count & Coupling) Prep->H1 Initial Analysis C13 ¹³C NMR (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Confirm Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assemble Molecular Skeleton Structure Final Structure Assignment HMBC->Structure

Caption: Workflow for systematic NMR-based structure elucidation.

Structural Analysis of this compound

A thorough analysis begins with an examination of the molecule's structure to predict the expected NMR signals.

Caption: Structure of this compound with key atoms labeled.

Proton (¹H) Environments:

  • H-a (CH₃) : Protons of the methyl ester group. Expected to be a singlet.

  • H-b (CH₂) : Methylene protons adjacent to the aromatic ring and the carbonyl group. Expected to be a singlet.

  • H-c & H-d (Aromatic) : Two distinct aromatic protons. Their multiplicity will be complex due to coupling with each other and with the two fluorine atoms.

Carbon (¹³C) Environments:

  • C-1 (C=O) : Carbonyl carbon of the ester.

  • C-2 (CH₂) : Methylene carbon.

  • C-3 (CH₃) : Methyl carbon of the ester.

  • C-4 to C-9 (Aromatic) : Six distinct aromatic carbons, each with a unique electronic environment due to the bromo and difluoro substituents. Carbons directly bonded to fluorine (C-6, C-8) will exhibit large C-F coupling constants.

One-Dimensional NMR Analysis

¹H NMR Spectrum: The Initial Fingerprint

The ¹H NMR spectrum provides the first critical pieces of information: the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns.

  • Methyl Protons (H-a) : These protons are isolated and will appear as a sharp singlet. Due to the electronegative oxygen atom, the chemical shift is expected around δ 3.7-3.8 ppm .

  • Methylene Protons (H-b) : These protons are deshielded by both the aromatic ring and the adjacent carbonyl group. They will appear as a singlet at a higher chemical shift, typically around δ 3.9-4.0 ppm .

  • Aromatic Protons (H-c, H-d) : These protons reside in the most complex region. The electron-withdrawing effects of the fluorine and bromine atoms will shift them downfield, generally in the range of δ 6.8-7.5 ppm .

    • H-c is ortho to a fluorine (F) and meta to both another F and a bromine (Br). It will likely appear as a triplet of doublets (td) or a complex multiplet due to coupling to H-d (³JHH) and the two fluorine atoms (³JHF and ⁴JHF).

    • H-d is ortho to Br and meta to two F atoms. It will also be a complex multiplet, likely a doublet of triplets (dt), due to coupling with H-c and the two fluorine atoms.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Label Predicted δ (ppm) Multiplicity Coupling Constants (Hz) Integration
H-a 3.75 s (singlet) - 3H
H-b 3.95 s (singlet) - 2H
H-c 6.90 - 7.10 m (multiplet) J(H-F), J(H-H) 1H

| H-d | 7.15 - 7.35 | m (multiplet) | J(H-F), J(H-H) | 1H |

¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a direct count of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.[7]

  • Carbonyl Carbon (C-1) : Ester carbonyls typically resonate far downfield, expected around δ 168-172 ppm .

  • Aromatic Carbons (C-4 to C-9) : This region will show six distinct signals between δ 110-165 ppm .

    • Carbons bonded to fluorine (C-6, C-8) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).

    • The carbon bonded to bromine (C-5) will be shifted downfield but its signal may be somewhat broader.

    • The remaining carbons (C-4, C-7, C-9) will show smaller couplings to the fluorine atoms.

  • Methyl Carbon (C-3) : The methyl ester carbon is expected around δ 52-53 ppm .

  • Methylene Carbon (C-2) : The methylene carbon, influenced by the aromatic ring, is expected around δ 39-41 ppm .

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Label Predicted δ (ppm) Key Feature
C-1 170.0 Ester C=O
C-4 138.0 Quaternary aromatic C
C-5 115.0 C-Br
C-6 162.0 Doublet, large ¹J(C-F)
C-7 112.0 Aromatic C-H
C-8 159.0 Doublet, large ¹J(C-F)
C-9 125.0 Aromatic C-H
C-3 52.5 O-CH₃

| C-2 | 40.0 | Ar-CH₂ |

Two-Dimensional NMR: Assembling the Structure

For complex molecules, 2D NMR is indispensable for unambiguously connecting the atoms.[8][9] It resolves overlapping signals and reveals through-bond connectivity.[10][11]

Protocol 2: 2D NMR Data Acquisition and Analysis
  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • Execution : Run a standard gradient-selected COSY (gCOSY) experiment.

    • Expected Correlation : A cross-peak will be observed between the aromatic protons H-c and H-d, confirming their spatial proximity and coupling relationship. No other cross-peaks are expected, as H-a and H-b are isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).

    • Execution : Run a standard phase-sensitive gradient-selected HSQC experiment.

    • Expected Correlations :

      • A cross-peak connecting the ¹H signal at ~3.75 ppm (H-a) to the ¹³C signal at ~52.5 ppm (C-3).

      • A cross-peak connecting the ¹H signal at ~3.95 ppm (H-b) to the ¹³C signal at ~40.0 ppm (C-2).

      • Cross-peaks connecting the aromatic protons (H-c, H-d) to their respective carbons (C-7, C-9).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most crucial experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons over 2-3 bonds.[12]

    • Execution : Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.

    • Expected Key Correlations : These correlations act as molecular "glue," connecting the distinct fragments identified by other experiments.

Caption: Key long-range HMBC correlations for structural confirmation.

  • H-b to C-1 : Confirms the methylene group is attached to the carbonyl.

  • H-b to C-4/C-9 : Confirms the methylene group is attached to the aromatic ring at position C-4.

  • H-a to C-1 : Confirms the methyl group is part of the ester function.

  • Aromatic Proton Correlations : The correlations from H-c and H-d to the surrounding quaternary (C-4, C-5) and protonated carbons are essential for unambiguously assigning the substitution pattern on the aromatic ring.

Characterizing Derivatives

The principles outlined above form a robust template for characterizing derivatives. For example, if the methyl ester were replaced with an ethyl ester (-OCH₂CH₃):

  • ¹H NMR : The singlet for H-a at ~3.75 ppm would be replaced by a quartet at ~4.2 ppm (O-CH₂) and a triplet at ~1.3 ppm (-CH₃).

  • ¹³C NMR : The signal for C-3 at ~52.5 ppm would be replaced by two signals for the ethyl group (~61 ppm for O-CH₂ and ~14 ppm for -CH₃).

  • 2D NMR : COSY would show a correlation between the new ethyl protons. HMBC would show a correlation from the O-CH₂ protons to the carbonyl carbon (C-1).

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted NMR approach. By systematically progressing from simple 1D experiments to more complex 2D correlation spectra, a self-validating and unambiguous structural assignment can be achieved. The protocols and interpretive logic presented herein provide a reliable foundation for researchers characterizing this molecule and its many important derivatives, ensuring the scientific integrity of their work in drug discovery and materials development.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • Platypus Technologies. NMR sample preparation guidelines. Available at: [Link]

  • Millersville University. Sample Preparation. Available at: [Link]

  • Scribd. NMR Sample Preparation Guide. Available at: [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. PubMed. Available at: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of California, Davis. 2D NMR Introduction. Available at: [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. 3.10: 13C-NMR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation: the Influenza A M2 Transmembrane Peptide as an Example. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Taylor & Francis Online. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available at: [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. Available at: [Link]

  • ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Available at: [Link]

  • SciELO México. Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. Available at: [Link]

  • National Center for Biotechnology Information. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Chemical Space in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the rapid generation of novel biaryl structures.[3][4] These motifs are prevalent in a vast array of biologically active compounds and approved drugs.

This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction specifically focusing on a challenging yet valuable substrate: Methyl 2-(2-bromo-3,5-difluorophenyl)acetate . This substrate presents a unique combination of steric hindrance, due to the ortho-bromo and acetate functionalities, and electronic deactivation from the two fluorine atoms. Understanding and overcoming these challenges is key to successfully incorporating this versatile building block into drug discovery programs, enabling the synthesis of novel analogues of important pharmaceuticals, such as derivatives of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[3][5][6][7][8]

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Br in our case) of the aryl halide. This step forms a square-planar Pd(II) complex. The reactivity of the aryl halide in this step is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in our substrate, can facilitate this step.[1]

  • Transmetalation: This is a crucial and often rate-limiting step where the organic group from the organoboron reagent is transferred to the palladium center. This process requires the activation of the organoboron species by a base.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The final step involves the cis-reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges: Key Considerations for Coupling this compound

The successful coupling of this substrate hinges on carefully selecting the reaction components to address its inherent steric and electronic properties.

  • Catalyst and Ligand Selection: For sterically hindered and electron-deficient aryl bromides, the choice of the phosphine ligand is critical. Bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective for such challenging couplings.[9]

  • The Role of the Base: The base plays a multifaceted role, not only activating the boronic acid for transmetalation but also influencing the overall reaction rate and the stability of the catalyst. For substrates containing base-sensitive functional groups like esters, the choice of a milder base is crucial to prevent hydrolysis. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent Systems: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed, often in combination with water to aid in the dissolution of the base and facilitate the formation of the boronate "ate" complex.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) is recommended for each specific organoboron reagent.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add anhydrous DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extract - Dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: A Comparative Overview

The following table summarizes representative conditions and outcomes for Suzuki-Miyaura couplings of aryl bromides with structural similarities to this compound. This data serves as a valuable reference for optimizing your specific reaction.

EntryAryl BromideOrganoboron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2,4-difluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1001292[10]
22-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O1108>95[10]
31-Bromo-3,5-difluorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O801685[11]
4Methyl 2-bromobenzoatePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1002488[12]
52-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3 (10)-Cs₂CO₃ (2)2-MeTHF801691[13][14]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a guide.

Troubleshooting and Optimization

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure the palladium source is of high quality. Consider using a pre-catalyst that readily forms the active Pd(0) species.

    • Inefficient Ligand: Screen different bulky, electron-rich phosphine ligands or NHC ligands.

    • Insufficient Base Strength: For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. Ensure the base is finely powdered and anhydrous.

    • Low Reaction Temperature: Gradually increase the reaction temperature.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source. Using boronic esters (e.g., pinacol esters) can enhance stability.[1] Minimizing water content and reaction time can also be beneficial.

    • Homocoupling: The coupling of two organoboron reagents can occur, especially in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.

    • Hydrolysis of the Ester: If significant ester hydrolysis is observed, switch to a milder base (e.g., K₂CO₃) or non-aqueous conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with a variety of organoboron reagents offers a powerful strategy for the synthesis of novel biaryl compounds with significant potential in drug discovery. While the substrate presents challenges due to steric hindrance and electronic effects, a rational approach to the selection of catalyst, ligand, base, and solvent, as outlined in this guide, can lead to successful and high-yielding transformations. The provided protocols and comparative data serve as a robust starting point for researchers to explore and expand the chemical space around this valuable scaffold.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Gurupadaswamy, H. D.; Khanum, S. A. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 2022 , 153, 85-94. [Link]

  • Zhang, Y., et al. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2025 . [Link]

  • Kylmälä, T., et al. One step synthesis of Diflunisal using a Pd-diamine complex. ResearchGate, 2025 . [Link]

  • Bannock, J. H., et al. Total synthesis of Diflunisal via lithiation/borylation/Suzuki–Miyaura cross-coupling in a microflow system. ResearchGate, 2014 . [Link]

  • Zhang, Y., et al. Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PubMed, 2025 . [Link]

  • Espinosa, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017 . [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, 2010 . [Link]

  • Le Tadic-Biadatti, M.-H., et al. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. PMC, 2016 . [Link]

  • Mondal, S., et al. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. PMC, 2022 . [Link]

  • Espinosa, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017 . [Link]

  • Mata, D. F., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, 2023 . [Link]

  • An, S., et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC, 2018 . [Link]

  • Korenaga, T., et al. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate, 2025 . [Link]

  • Espinosa, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar, 2017 . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, n.d. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal, n.d. [Link]

  • DiVA. Suzuki reactions in novel liquids. DiVA, 2018 . [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate, 2018 . [Link]

  • Ley, S. V., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, 2017 . [Link]

  • Hirner, J. J., et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC, 2025 . [Link]

  • Billingsley, K. L., et al. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. AWS, 2008 . [Link]

  • Gray, G. W., et al. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate, 2025 . [Link]

  • Procter, D. J., et al. A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation. ChemRxiv, 2023 . [Link]

  • Hu, J., et al. Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. SpringerNature, 2022 . [Link]

  • Leadbeater, N. E., et al. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 2006 . [Link]

  • Brückner, C., et al. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. ACS Publications, 2022 . [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? ResearchGate, 2014 . [Link]

  • Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units, n.d. [Link]

  • Mata, D. F., et al. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate, 2023 . [Link]

  • Al-dujaili, A. H., et al. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University, 2024 . [Link]

  • Snieckus, V., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 2018 . [Link]

  • Sharpless, K. B., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Semantic Scholar, 2018 . [Link]

  • Hosoya, T., et al. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv, 2023 . [Link]

  • Qureshi, Z., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar, 2024 . [Link]

  • Qureshi, Z., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing, 2024 . [Link]

Sources

Protocol for nucleophilic substitution on "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimization and execution of nucleophilic substitution strategies on Methyl 2-(2-bromo-3,5-difluorophenyl)acetate (referred to herein as Substrate-1 ).

Substrate-1 presents a unique "tri-electrophilic" landscape:

  • C2-Bromine: Sterically hindered (ortho-disubstituted) but activated by ortho- and para-fluorines.

  • C3/C5-Fluorines: Susceptible to Nucleophilic Aromatic Substitution (

    
    ), with C5 being kinetically favored due to lower steric impedance.
    
  • C1'-Methyl Ester: Sensitive to saponification or amidation side-reactions.

This guide prioritizes the chemoselective displacement of the C2-Bromine , as this pathway is critical for constructing fused heterocycles (e.g., oxindoles, indoles) prevalent in kinase inhibitor development. We also provide a secondary protocol for regioselective C5-def luorination .

Part 1: Chemoselectivity & Mechanistic Logic

The successful functionalization of Substrate-1 relies on exploiting the subtle electronic and steric differences between the halogenated positions.

The Electrophilic Landscape
  • The C2-Bromine (Target A): This is the primary handle for transition-metal catalysis. While classical

    
     is possible here due to the activation from two fluorine atoms (at C3 and C5), the steric bulk of the ortho-acetate arm often necessitates Palladium or Copper catalysis to achieve high yields under mild conditions.
    
  • The C5-Fluorine (Target B): Located para to the Bromine and meta to the acetate. It is the most accessible site for direct

    
     by small, hard nucleophiles (e.g., methoxide, amines) if the catalyst is absent.
    
  • The C3-Fluorine: Highly shielded by the C2-Bromine and the acetate linker; typically inert under standard conditions.

Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on catalyst and nucleophile selection.

ReactionPathways Substrate Methyl 2-(2-bromo-3,5- difluorophenyl)acetate Pd_Cycle Pd(0) Catalysis (Buchwald-Hartwig) Substrate->Pd_Cycle Pd2(dba)3 / Xantphos SnAr_Cond Base/Heat (No Metal) (Classical S_NAr) Substrate->SnAr_Cond Strong Nu: / DMSO Prod_C2 Product A: C2-Substitution (Preserves F-pattern) Pd_Cycle->Prod_C2 Oxidative Addition at C-Br Prod_C5 Product B: C5-Substitution (Defluorination) SnAr_Cond->Prod_C5 Meisenheimer Complex at C-5 Side_Prod Side Reaction: Ester Hydrolysis/Amidation SnAr_Cond->Side_Prod Excess Base / H2O

Caption: Divergent functionalization pathways. The Blue path (Metal-Catalyzed) preserves the difluoro-motif, essential for bioactivity. The Red path (S_NAr) alters the fluorination pattern.

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (C2-Substitution)

Objective: Replacement of C2-Br with primary/secondary amines without disturbing the ester or fluorines. Mechanism: Buchwald-Hartwig Amination.[1] Critical Factor: Ligand selection. The ortho-acetate group creates significant steric strain. Bidentate ligands with wide bite angles (e.g., Xantphos) or bulky monophosphines (e.g., BrettPhos) are required to prevent


-hydride elimination and promote reductive elimination.

Materials:

  • Substrate-1: 1.0 equiv (e.g., 500 mg)

  • Nucleophile: Aniline or Morpholine derivative (1.2 equiv)

  • Catalyst:

    
     (2.0 mol%)[2]
    
  • Ligand: Xantphos (4.0 mol%) or BrettPhos (for primary amines)

  • Base:

    
     (2.0 equiv) - Use Cesium to maintain solubility in dioxane.[2]
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Cool under a stream of Argon.

  • Solids Addition: Charge the vessel with Substrate-1 (1.0 equiv),

    
     (2 mol%), Ligand (4 mol%), and 
    
    
    
    (2.0 equiv).
    • Note: Pre-complexation of Pd and Ligand in a separate vial for 10 mins can enhance initiation rates.

  • Solvent & Nucleophile: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). Add the liquid amine (1.2 equiv) via syringe.

    • Caution: Do not use protic solvents (MeOH/EtOH) to avoid transesterification.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Monitoring: Check LC-MS for the disappearance of the bromide (M+H patterns will shift significantly).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition failure due to sterics.Switch ligand to BrettPhos or RuPhos ; increase Temp to 110°C.
Debromination (Ar-H)

-hydride elimination from amine.
Ensure anhydrous conditions; switch solvent to Toluene.
Ester Hydrolysis Wet base or solvent.Flame-dry

prior to use; use molecular sieves in solvent.
Protocol B: Regioselective (C5-Defluorination)

Objective: Displacement of the C5-Fluorine using a sulfur or oxygen nucleophile. Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex. Regioselectivity: The C5 position is favored over C3 due to steric accessibility. C2-Br remains intact if no metal catalyst is present.

Materials:

  • Substrate-1: 1.0 equiv

  • Nucleophile: Thiophenol or Benzyl alcohol (1.1 equiv)

  • Base:

    
     (mild) or NaH (strong, for alcohols)
    
  • Solvent: DMSO or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve Substrate-1 in DMSO (0.5 M).

  • Nucleophile Activation:

    • For Thiols: Mix thiol and

      
       (1.5 equiv) in the solvent for 10 mins.
      
    • For Alcohols: Treat alcohol with NaH (1.1 equiv) at 0°C until

      
       evolution ceases.
      
  • Addition: Add the activated nucleophile solution dropwise to the substrate solution at Room Temperature (RT).

    • Why Dropwise? To prevent bis-substitution (displacing both Fs).

  • Reaction: Stir at RT to 50°C .

    • Critical Control: Do not exceed 60°C. Higher temperatures will promote displacement of the C2-Bromine or the second Fluorine.

  • Quench: Pour into ice-cold dilute HCl (pH 4) to quench the alkoxide/thiolate.

  • Extraction: Extract with

    
     (Diethyl ether). Wash with water (
    
    
    
    ) to remove DMSO.

Part 3: Data Analysis & Validation

Regioselectivity Confirmation (NMR)

Validation of the substitution site is critical. Use


-NMR to distinguish between products.
Compound

NMR Pattern (Approx.)
Description
Starting Material Two signals (approx -110 to -120 ppm)Distinct environments for C3-F and C5-F.
Product A (C2-Sub) Two signals (Shifted)Both Fluorines remain; shifts due to loss of Br and gain of Amine.
Product B (C5-Sub) One signal Loss of C5-F signal. Remaining C3-F appears as a doublet or multiplet.
Optimization Data (Example Screening)

Reaction: Pd-catalyzed amination with Morpholine (1.2 eq).

EntryCatalyst/LigandSolventTempYield (LC-MS)Notes
1

Toluene100°C<10%Ligand too bulky/labile for oxidative addition.
2

/ BINAP
Toluene100°C35%Moderate conversion.
3

/ Xantphos
Dioxane90°C88% Excellent bite angle for this substrate.
4

/ S-Phos
Dioxane80°C60%Good, but Xantphos is superior here.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic fluorides." Chemical Reviews.

    
     regioselectivity in polyfluoroarenes). 
    
  • Rohrbach, S., et al. (2019). "Pd-Catalyzed Cross-Coupling of Sterically Hindered Aryl Halides." Journal of Organic Chemistry.

  • Application Note 1.13 : "Synthesis of 5-fluorooxindole from 2-(5-fluoro-2-nitrophenyl)malonate." (Demonstrates the utility of ortho-substituted phenyl acetates in cyclization). 3[4][5][6][7][8]

Sources

Large-scale synthesis considerations for "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Abstract

This compound is a key building block in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a crucial intermediate for introducing the 2-bromo-3,5-difluorophenyl moiety into larger, more complex structures. This application note provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust and scalable multi-step synthetic route. The protocol emphasizes safety, efficiency, and practical considerations for transitioning from laboratory to pilot-plant or manufacturing scale.

Introduction and Strategic Overview

The synthesis of specifically substituted phenylacetic acid derivatives is a cornerstone of modern medicinal and process chemistry. This compound presents a synthetic challenge due to the precise regiochemistry required on the aromatic ring. Direct bromination of 3,5-difluorophenylacetic acid is not a viable route as it would likely lead to substitution at the 4-position, driven by the ortho-, para-directing nature of the alkyl group.

Therefore, a more strategic, multi-step approach is necessary to ensure the correct placement of the bromine atom. The selected strategy leverages the power of diazonium chemistry, specifically the Sandmeyer reaction, which provides a reliable method for introducing a variety of functional groups onto an aromatic ring at a position formerly occupied by an amino group.[1][2]

The chosen synthetic pathway involves three main stages:

  • Sandmeyer Cyanation: Conversion of commercially available 2-bromo-3,5-difluoroaniline to 2-bromo-3,5-difluorobenzonitrile. This step decisively installs the carbon atom that will become part of the acetate side chain.

  • Hydrolysis: Transformation of the nitrile group in 2-bromo-3,5-difluorobenzonitrile into a carboxylic acid, yielding 2-bromo-3,5-difluorophenylacetic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester, the target molecule.

This route is advantageous for large-scale production due to the availability of starting materials, the reliability of the reactions, and the relatively straightforward purification procedures.

Visualized Synthetic Workflow

The overall process can be visualized as a three-step sequence, starting from the aniline precursor and culminating in the final methyl ester product.

G cluster_0 Stage 1: Sandmeyer Cyanation cluster_1 Stage 2: Nitrile Hydrolysis cluster_2 Stage 3: Esterification A 2-Bromo-3,5-difluoroaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl (aq) 2. 0-5 °C C 2-Bromo-3,5-difluorobenzonitrile B->C CuCN, KCN 60-70 °C D 2-Bromo-3,5-difluorophenylacetic Acid C->D 1. H₂SO₄ (conc.), H₂O 2. Reflux E This compound D->E Methanol (MeOH) H₂SO₄ (cat.), Reflux

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Stage 1: Sandmeyer Cyanation of 2-Bromo-3,5-difluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via a diazonium salt intermediate.[3][4] The use of copper(I) cyanide allows for the introduction of a nitrile, which is a versatile precursor to carboxylic acids.

Reaction Mechanism Overview:

G Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂ / H⁺ [Ar• + N₂] [Ar• + N₂] Ar-N₂⁺->[Ar• + N₂] Cu(I) e⁻ transfer Ar-CN Ar-CN [Ar• + N₂]->Ar-CN Cu(II)-CN caption Simplified Sandmeyer Cyanation Mechanism.

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Protocol:

  • Reactor Setup: Charge a jacketed glass reactor, suitable for the intended scale, with a solution of concentrated hydrochloric acid and water. The reactor should be equipped with a robust overhead stirrer, a temperature probe, and a port for controlled additions.

  • Aniline Dissolution: Cool the acid solution to 0-5 °C using a circulating chiller. Slowly add 2-bromo-3,5-difluoroaniline (1.0 eq) to the cooled acid solution while maintaining vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the aniline slurry over 1-2 hours, keeping the internal temperature strictly between 0-5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Cyanide Solution Preparation: In a separate reactor, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water. Heat this solution to 60-70 °C. Extreme caution is required when handling cyanides.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution. The addition rate should be controlled to manage the evolution of nitrogen gas and maintain the reaction temperature at 60-70 °C.

  • Work-up and Isolation: After the addition is complete, stir the mixture at 70 °C for an additional 2 hours. Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude 2-bromo-3,5-difluorobenzonitrile can be purified by vacuum distillation or recrystallization.

Stage 2: Hydrolysis of 2-Bromo-3,5-difluorobenzonitrile

Hydrolysis of the benzonitrile to the corresponding phenylacetic acid is a classic transformation.[5] Acid-catalyzed hydrolysis is often preferred at large scales to avoid potential issues with salt precipitation and to facilitate product isolation.

Protocol:

  • Reactor Setup: Charge the reactor with the purified 2-bromo-3,5-difluorobenzonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Hydrolysis Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The product, 2-bromo-3,5-difluorophenylacetic acid, will precipitate as a solid.

  • Purification: Collect the solid by filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Stage 3: Fischer Esterification

Fischer esterification is a reliable and cost-effective method for converting carboxylic acids to esters on a large scale.[6][7] It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Protocol:

  • Reactor Setup: Charge the reactor with 2-bromo-3,5-difluorophenylacetic acid (1.0 eq), a large excess of methanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Esterification Reaction: Heat the mixture to reflux (around 65 °C) and maintain for 4-8 hours. The reaction can be monitored by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture and neutralize the acid catalyst by carefully adding a base, such as a saturated solution of sodium bicarbonate.[8]

  • Extraction: Remove the excess methanol under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by vacuum distillation to achieve high purity.

Large-Scale Synthesis and Safety Considerations

Transitioning a synthesis from the laboratory to a large-scale manufacturing environment requires careful consideration of several factors beyond the chemistry itself.[9]

ConsiderationKey Aspects and Recommendations
Thermal Safety & Control Diazotization is highly exothermic and can lead to runaway reactions if not properly cooled. Ensure the reactor has adequate cooling capacity. The Sandmeyer reaction involves gas evolution (N₂) which must be safely vented.[9]
Reagent Handling Cyanides (CuCN, KCN): Extremely toxic. Handle only in well-ventilated areas with appropriate personal protective equipment (PPE), including cyanide-specific respirators.[10] Have a cyanide antidote kit readily available. Bromine Compounds: Corrosive and toxic. Avoid inhalation and skin contact.[11][12] Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Use appropriate PPE, including acid-resistant gloves and face shields.
Equipment Selection Use glass-lined or corrosion-resistant reactors (e.g., Hastelloy) due to the highly acidic and corrosive nature of the reagents.[11] Ensure efficient agitation to manage slurries and maintain temperature homogeneity.
Waste Management Cyanide Waste: Quench all cyanide-containing aqueous waste with bleach (sodium hypochlorite) under basic conditions to oxidize it to the much less toxic cyanate before disposal. Acidic/Basic Waste: Neutralize before disposal. Solvent Waste: Collect and send for appropriate solvent recycling or incineration.
Process Optimization Solvent Choice: Select solvents based on safety (higher boiling points are often safer), cost, and ease of recovery.[9] Telescoping: If possible, consider telescoping steps (i.e., proceeding to the next step without isolating the intermediate) to improve process efficiency, though this requires careful validation to ensure purity.

Conclusion

The synthetic route presented in this application note provides a reliable and scalable method for the production of this compound. By employing a strategic sequence of a Sandmeyer reaction, nitrile hydrolysis, and Fischer esterification, the challenges of regioselectivity are effectively overcome. Adherence to the detailed protocols and a strong emphasis on the safety and large-scale considerations outlined are critical for the successful and safe implementation of this synthesis in a research or industrial setting.

References

  • Shieh, W.-C., Dell, S., & Repic, O. (2001). Methyl-d3-Esterification of Carboxylic Acids with d3-Methyl Iodide and a Hindered Amine Base. The Journal of Organic Chemistry, 66(20), 6847-6849. Available at: [Link]

  • American Chemical Society. (n.d.). Bromination Safety. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Google Patents. (n.d.). EP0286981A2 - Method for the production of carboxylic acid methyl esters.
  • University of Rochester. (2019). Scale-Up Reaction Safety. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available at: [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Sisico. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Available at: [Link]

  • Phatake, R. et al. (2014). Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider Synthetic Pages. Available at: [Link]

  • Curtin University. (2020). Making esters - Part 1 | Chemistry Tutorial. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Homocoupling with Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Methyl 2-(2-bromo-3,5-difluorophenyl)acetate in cross-coupling reactions. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and preventative measures to address the common side reaction of homocoupling, ensuring the successful synthesis of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant amount of a biphenyl byproduct, seemingly from the homocoupling of our starting material, this compound. What is causing this?

The formation of a dimeric biphenyl byproduct from this compound is a classic example of homocoupling (also known as a Glaser-type coupling), a common side reaction in palladium-catalyzed cross-coupling reactions. This issue is particularly prevalent with electron-deficient aryl halides like yours, due to the electronic effects of the fluorine and ester substituents.

The primary causes often revolve around the catalyst's lifecycle and reaction conditions. Homocoupling can be promoted by:

  • High concentrations of active Pd(0): If the rate of oxidative addition of your aryl bromide to the Pd(0) catalyst is slow relative to other processes, or if the concentration of the active catalyst is too high, Pd(0) can catalyze the homocoupling of the aryl halide.

  • Issues with the coupling partner: In Suzuki reactions, the decomposition of the boronic acid partner can lead to conditions that favor homocoupling. Similarly, in Sonogashira couplings, the presence of oxygen can induce the homocoupling of the terminal alkyne.

  • Sub-optimal reaction conditions: Inappropriate choice of ligand, base, solvent, or temperature can significantly shift the reaction equilibrium towards the undesired homocoupling pathway.

Troubleshooting Guide: Minimizing Homocoupling

Q2: How can we adjust our Suzuki-Miyaura coupling reaction conditions to prevent the homocoupling of this compound?

Optimizing your Suzuki-Miyaura coupling requires a systematic approach to catalyst, ligand, base, and solvent selection. The electron-withdrawing nature of the difluoro- and acetate-substituents on your aryl bromide makes it more susceptible to side reactions.

Core Strategy: Promote Reductive Elimination

The goal is to facilitate the desired cross-coupling pathway, which culminates in reductive elimination from the Pd(II) intermediate to yield your product. Homocoupling is a competing side reaction.

Troubleshooting Steps & Recommendations:

  • Ligand Selection is Critical: The ligand plays a pivotal role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often preferred as they promote oxidative addition and reductive elimination.

    • Recommended Ligands: Consider switching to ligands such as SPhos, XPhos, or RuPhos. These Buchwald-type ligands have demonstrated high efficacy in suppressing homocoupling for challenging substrates. They create a sterically hindered environment around the palladium center, which can disfavor the formation of bridged palladium species that can lead to homocoupling.

  • Choice of Palladium Precatalyst: The choice of precatalyst can influence the concentration of active Pd(0) in the reaction mixture.

    • Recommended Precatalysts: Utilizing modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4), is highly recommended. These are air- and moisture-stable and designed to provide a controlled, slow release of the active Pd(0) catalyst, which can minimize side reactions like homocoupling.

  • Base and Solvent Optimization: The base not only acts as a promoter but can also influence the stability of the boronic acid and the overall reaction kinetics.

    • Bases: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. Stronger bases, such as hydroxides or alkoxides, can accelerate the decomposition of boronic acids, which may contribute to homocoupling.

    • Solvents: Aprotic polar solvents are generally preferred. A mixture of toluene/water or dioxane/water is a common choice. The presence of water is often necessary to facilitate the transmetalation step.

Experimental Protocol: A Recommended Starting Point for Suzuki Coupling

Here is a detailed, step-by-step protocol designed to minimize homocoupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst with the ligand incorporated, e.g., XPhos, 1.1-1.2 times the amount of palladium).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) to the Schlenk flask containing the reagents.

  • Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

ParameterStandard Conditions (Prone to Homocoupling)Recommended Conditions (Minimized Homocoupling)Rationale
Palladium Source Pd(PPh₃)₄XPhos Pd G3Controlled release of active Pd(0), minimizing side reactions.
Ligand PPh₃XPhos or SPhosBulky, electron-rich ligands promote reductive elimination.
Base NaOH or KOHK₃PO₄ or K₂CO₃Milder bases reduce boronic acid decomposition.
Temperature > 120 °C80-100 °CLower temperatures can disfavor decomposition pathways.

Visualization of the Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for troubleshooting homocoupling in a Suzuki-Miyaura reaction.

Suzuki_Troubleshooting start High Homocoupling Observed ligand Ligand Optimization Current: PPh₃, etc. Suggested: XPhos, SPhos, RuPhos start->ligand Step 1 precatalyst Precatalyst Choice Current: Pd(OAc)₂, PdCl₂(PPh₃)₂ Suggested: Buchwald G3/G4 Precatalysts ligand->precatalyst Step 2 base Base Selection Current: Strong Bases (NaOH, KOtBu) Suggested: Weaker Bases (K₃PO₄, K₂CO₃) precatalyst->base Step 3 conditions Reaction Conditions Adjust Temperature/Solvent base->conditions Step 4 success Homocoupling Minimized conditions->success Outcome

Troubleshooting flowchart for Suzuki coupling.
Q3: We are attempting a Sonogashira coupling and are seeing significant formation of the symmetrical biphenyl. What adjustments should we make?

In Sonogashira couplings, the homocoupling of your aryl bromide can occur, but you also need to be vigilant about the homocoupling of the terminal alkyne partner (Glaser coupling), which is often copper-catalyzed and oxygen-mediated.

Troubleshooting Steps & Recommendations:

  • Copper-Free Conditions: The classic Sonogashira protocol uses a copper(I) co-catalyst, which is highly effective but can also promote alkyne homocoupling. Consider switching to a copper-free Sonogashira protocol. These methods often rely on a palladium catalyst with a suitable ligand and a strong base.

  • Rigorous Inert Atmosphere: Oxygen is a key culprit in the Glaser coupling of terminal alkynes. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use.

  • Ligand and Base Selection:

    • Ligands: For copper-free conditions, ligands such as XPhos or SPhos can be effective.

    • Base: A strong, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used as both the base and often as the solvent.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Solvent and Base: Add degassed triethylamine (or another suitable solvent like THF with a soluble amine base).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Conditions: Heat the reaction mixture (typically 60-80 °C) and monitor its progress.

  • Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.

Visualization of Competing Pathways in Sonogashira Coupling

This diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reactions.

Sonogashira_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathways A Ar-Br + Pd(0) B Oxidative Addition Ar-Pd(II)-Br A->B C Transmetalation with Alkyne B->C D Reductive Elimination C->D E Ar-Alkyne Product D->E F Ar-Br + Pd(0) G Ar-Pd(II)-Br F->G H Ar-Ar Biphenyl (Homocoupling) G->H I Alkyne + O₂/Cu(I) J Alkyne-Alkyne (Glaser Coupling) I->J

Competing reaction pathways in Sonogashira coupling.

References

  • Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Optimization of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Challenge: Coupling Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is deceptively difficult. While it appears to be a standard Suzuki-Miyaura substrate, it possesses a "Dual Threat" of reactivity driven by the 3,5-difluoro substitution pattern:

  • Hyper-Acidity of

    
    -Protons:  The electron-withdrawing nature of the two fluorine atoms (via induction) significantly lowers the pKa of the benzylic protons (
    
    
    
    to the ester) compared to a standard phenylacetate. This makes the substrate prone to deprotonation, leading to side reactions (aldol-like condensations) or
    
    
    -arylation
    instead of the desired cross-coupling.
  • Ester Instability: The electron-deficient ring makes the ester carbonyl highly electrophilic, drastically increasing susceptibility to hydrolysis (saponification) even under mild aqueous basic conditions.

The Solution: Success requires shifting away from "standard" Suzuki conditions (e.g.,


) toward anhydrous, mild base systems  or biphasic systems  that sequester the base from the sensitive ester.

Critical Parameter Optimization (Solvent & Base)

The Diagnostic Matrix

Use this table to select conditions based on your specific coupling partner and available reagents.

ParameterStandard (Avoid) Method A: The "Gold Standard" (Anhydrous) Method B: Scalable/Robust (Biphasic)
Solvent DMF, MeOH, EtOH, wet THFAnhydrous 1,4-Dioxane or Toluene Toluene : Water (10:1)
Base

,

,

CsF (Cesium Fluoride) or

(anhydrous)

(Tribasic Potassium Phosphate)
Catalyst

(often too slow)

or Pd-XPhos G3

or

Why? Causes hydrolysis & transesterification.Prevents hydrolysis; CsF activates boronate via "fluorophilic" pathway.Biphasic system keeps bulk base in water, minimizing contact with organic ester.
Risk High (Hydrolysis > 50%)Low (Hydrolysis < 5%)Low-Medium (Depends on stirring rate)
Deep Dive: The Chemistry of Failure vs. Success

Why Carbonates/Hydroxides Fail: In standard aqueous/organic mixtures,


 generates equilibrium concentrations of 

. With the electron-deficient difluorophenyl ring, the methyl ester is rapidly attacked by

, yielding the carboxylic acid. This acid can then poison the catalyst or undergo decarboxylation.

Why Fluoride (CsF) Works: Under anhydrous conditions, Fluoride (


) acts as a base surrogate. It has high affinity for boron (forming the reactive boronate species 

) but is essentially non-nucleophilic toward the ester and insufficiently basic to deprotonate the

-protons.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting reaction conditions based on substrate stability.

G Start Substrate: this compound Check Is the Boronic Acid Partner Acid-Sensitive? Start->Check Anhydrous Route A: Anhydrous Conditions (Prevents Hydrolysis) Check->Anhydrous Yes (e.g., Heterocycles) Biphasic Route B: Biphasic Conditions (Scalable/Cheaper) Check->Biphasic No (Standard Aryl) SolventA Solvent: Anhydrous 1,4-Dioxane Anhydrous->SolventA BaseA Base: CsF (2.0 equiv) or Anhydrous K3PO4 SolventA->BaseA TempA Temp: 80-90°C BaseA->TempA Success Target Biaryl Ester (>85% Yield) TempA->Success SolventB Solvent: Toluene/Water (10:1 ratio) Biphasic->SolventB BaseB Base: K3PO4 (3.0 equiv) SolventB->BaseB TempB Temp: 100°C (Vigorous Stirring) BaseB->TempB TempB->Success

Caption: Decision tree for selecting coupling conditions. Route A is preferred for small-scale/high-value synthesis; Route B is preferred for scale-up.

Standard Operating Procedures (SOPs)

Protocol A: The "High Fidelity" Method (Anhydrous)

Recommended for initial screening or milligrams-scale synthesis.

  • Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Reagents: Add this compound (1.0 equiv), Boronic Acid (1.2 equiv), and Cesium Fluoride (CsF) (2.0 equiv).

  • Catalyst: Add

    
      (0.05 equiv / 5 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Note: Do not use DMF; it decomposes at high T to form dimethylamine, which can attack the ester.

  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble fluoride salts before aqueous wash.

Protocol B: The "Biphasic Protection" Method

Recommended for scale-up (>1g) to reduce cost.

  • Solvent Prep: Prepare a mixture of Toluene and Water in a 10:1 ratio. Degas by sparging with Nitrogen for 15 mins.

  • Base: Dissolve

    
      (3.0 equiv) in the water phase (or add as solid if water volume is low).
    
  • Reaction: Add substrate, boronic acid, and

    
      (2 mol%) to the Toluene phase.
    
  • Execution: Heat to 100°C with vigorous stirring (1000 rpm).

    • Mechanism:[1][2] The reaction occurs at the interface or in the organic phase. The base stays in the water, and the ester stays in the Toluene, minimizing hydrolysis.

Troubleshooting & FAQs

Q: I am observing significant amounts of the carboxylic acid (hydrolysis product).

  • A: You are likely using a base that is too strong or a solvent that is too "wet."

    • Fix: Switch to Protocol A (CsF/Dioxane) . If you must use aqueous conditions, ensure the organic : aqueous ratio is high (10:1) and avoid carbonate bases (

      
      , 
      
      
      
      ).

Q: The reaction is stalled (Starting Material remaining), but the catalyst is fresh.

  • A: The oxidative addition into the electron-poor ring is actually fast. The stall is likely due to poor transmetallation.

    • Fix: Add a promoter like Silver Oxide (

      
      )  (1.0 equiv) or switch to a more active precatalyst like XPhos Pd G3 .
      

Q: I see a byproduct with Mass M+H = Dimer.

  • A: This is homocoupling of the boronic acid.

    • Fix: This happens when oxygen is present.[3] Degas your solvents more thoroughly. Alternatively, add the boronic acid in portions or use a slow-release boronate (like a MIDA boronate).

Q: Can I use ethanol or methanol as a co-solvent?

  • A: Absolutely Not. In the presence of base, the methyl ester will undergo transesterification (becoming the ethyl ester) or saponification. Stick to non-nucleophilic solvents (Toluene, Dioxane, THF).

References

  • Mechanism of Base Activation: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Cross-Couplings." J. Am. Chem. Soc.[2][4]2011 , 133, 2116–2119. Link

  • Anhydrous Fluoride Conditions: Wright, S. W.; Hageman, D. L.; McClure, L. D. "Fluoride-mediated Suzuki-Miyaura reactions of aryl chlorides." J. Org.[2][5] Chem.1994 , 59, 6095–6097. Link

  • Biphasic Optimization: Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates." J. Org.[2][5] Chem.2003 , 68, 4302–4314.[5] Link

  • Alpha-Arylation Side Reactions: Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles." Acc.[6] Chem. Res.2003 , 36, 234–245. Link

Sources

Side reactions of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Methyl 2-(2-bromo-3,5-difluorophenyl)acetate .

This molecule is a "deceptively simple" building block. While it appears to be a standard aryl bromide ester, the combination of the ortho-bromo steric clash , the electron-deficient 3,5-difluoro ring , and the acidic alpha-methylene creates a unique reactivity profile that often leads to yield-killing side reactions.

🛠️ Technical Support Dashboard: Common Failure Modes

If you are experiencing low yields or unexpected byproducts, identify your issue below to jump to the relevant troubleshooting workflow.

Error CodeSymptomProbable CauseRisk Level
ERR-01 Loss of Bromine (M-Br) Protodebromination during Metal Catalysis🔴 Critical
ERR-02 "Polar Spot" on TLC Premature Hydrolysis of Ester🟠 High
ERR-03 Dimerization / Gumming Claisen Self-Condensation (Alpha-proton acidity)🟡 Moderate
ERR-04 Fluorine Loss / Ring Addition SNAr (Nucleophilic Aromatic Substitution)🟡 Moderate

📖 Troubleshooting Guides & FAQs

🔴 ERR-01: Protodebromination (Loss of Bromine)

Context: You are attempting a Suzuki, Buchwald, or Sonogashira coupling, but the product mass indicates the bromine has been replaced by a hydrogen (


).
Q: Why is the bromine falling off before the coupling happens?

A: This is a classic issue with electron-deficient aryl bromides . The 3,5-difluoro substitution pattern makes the aryl ring electron-poor. During the catalytic cycle, after the Palladium performs oxidative addition (


), the intermediate is highly electrophilic.
  • The Mechanism: If your reaction contains a proton source (like an alcohol solvent or moisture) and a base, the Pd-Ar intermediate can undergo reductive elimination with a hydride instead of your coupling partner.

  • The Culprit: Secondary alcohols (like Isopropanol) or bases that can act as hydride donors (like ethoxide) are often responsible.

✅ Solution Protocol: The "Anhydrous/Aprotic" Switch
  • Switch Solvents: Move away from MeOH, EtOH, or iPrOH. Use Toluene , Dioxane , or DMF .

  • Switch Bases: Avoid alkoxides (NaOMe, NaOEt) which are strong nucleophiles and potential hydride donors. Use inorganic carbonates (Cs2CO3, K2CO3) or Phosphates (K3PO4) .

  • Catalyst Choice: Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) to accelerate the transmetallation step, ensuring the cross-coupling happens faster than the side reaction.

🟠 ERR-02: Premature Hydrolysis (Ester Cleavage)

Context: You observe a baseline spot (carboxylic acid) forming during a reaction intended to preserve the ester.

Q: I'm using a mild base. Why is the ester hydrolyzing so fast?

A: Electronic activation outweighs steric hindrance. While the 2-bromo group provides steric protection (the "Ortho Effect"), the 3,5-difluoro groups strongly withdraw electron density from the ring. Through induction, this makes the carbonyl carbon of the ester significantly more electrophilic (reactive) than a standard phenylacetate. Even weak nucleophiles (like water traces in "dry" solvents) can attack it if a base is present.

✅ Solution Protocol: Steric Shielding
  • Strictly Anhydrous: Ensure all hygroscopic bases (like Cs2CO3) are dried under vacuum before use.

  • Alternative Esters: If this methyl ester is too labile for your specific synthesis, consider transesterifying to a tert-butyl ester or isopropyl ester before attempting the coupling. The added bulk will protect the carbonyl.

🟡 ERR-03: Claisen Self-Condensation

Context: The reaction mixture turns dark/tarry, and NMR shows complex aliphatic signals.

Q: Is the alpha-proton really that acidic?

A: Yes. The benzylic position (alpha to carbonyl) is acidified by two factors:

  • The Ester group (standard resonance).

  • The 3,5-Difluoro-2-bromo phenyl ring (strong inductive electron withdrawal). If you add a strong base (like NaH or LDA) without an electrophile immediately present, the deprotonated enolate will attack the ester of a neighboring molecule, forming a beta-keto ester dimer.

✅ Solution Protocol: Inverse Addition
  • Never add the substrate to a suspension of base.

  • Always add the base slowly to a mixture of the substrate AND the electrophile (e.g., alkyl halide).

  • Temperature Control: Keep deprotonation steps at -78°C to -40°C to suppress self-condensation rates.

⚗️ Visualizing the Reactivity Pathways

The following diagram illustrates the "Decision Tree" your molecule faces during a standard Palladium-catalyzed coupling reaction.

ReactivityPathways Start Methyl 2-(2-bromo- 3,5-difluorophenyl)acetate Pd_Inter Pd(II)-Ar Intermediate (Highly Electrophilic) Start->Pd_Inter Oxidative Addition (Pd0) Side_Hydro Side Rxn: Hydrolysis (Carboxylic Acid) Start->Side_Hydro Base + H2O (Nucleophilic Attack) Side_Claisen Side Rxn: Claisen Dimer (Self-Condensation) Start->Side_Claisen Strong Base (No Electrophile) Product Desired Coupling Product (C-C Bond Formation) Pd_Inter->Product Transmetallation & Red. Elim. Side_Proto Side Rxn: Protodebromination (Ar-H Formation) Pd_Inter->Side_Proto Slow Transmetallation + H-Source (Alcohol)

Caption: Reaction pathways for this compound. Green paths indicate desired outcomes; red dashed paths indicate failure modes driven by electronic activation.

🔬 Standardized Protocol: "Safe" Suzuki Coupling

To couple this substrate while avoiding ERR-01 and ERR-02 , use this optimized protocol.

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene Aprotic. Avoids alcohols to prevent protodebromination.
Base K3PO4 (3.0 eq) Anhydrous phosphate is milder than alkoxides; reduces hydrolysis risk.
Catalyst Pd(dppf)Cl2 or Pd2(dba)3 + XPhos Bidentate or bulky ligands stabilize the Pd-intermediate.
Water Minimal (Trace) Use 10:1 Solvent:Water ratio if solubility is poor, but avoid 1:1 mixtures.
Temp 80°C - 90°C High enough for coupling, low enough to minimize ester cleavage.

Step-by-Step:

  • Charge reaction vessel with this compound (1.0 eq), Boronic Acid (1.2 eq), and K3PO4 (3.0 eq).

  • Evacuate and backfill with Nitrogen (3x).

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Add Catalyst (5 mol%).

  • Heat to 85°C. Monitor by HPLC/UPLC (TLC may be misleading due to overlapping spots).

  • Quench: Cool to RT, dilute with EtOAc, wash with 0.5M HCl (mildly acidic wash prevents emulsion of the carboxylate byproduct if any formed).

📚 References

  • Protodebromination Mechanisms:

    • Title: Competing protodebromination (PDB) vs borylation of aryl bromide with Pd catalysts.

    • Source: ResearchGate / Chemistry - A European Journal

    • URL:

  • Reactivity of Polyfluorinated Benzyl Esters:

    • Title: Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds.[1][2]

    • Source: NIH / PMC

    • URL:

  • Nucleophilic Aromatic Substitution (SNAr) on Fluoroarenes:

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[3]

    • Source: NIH / PMC

    • URL:

  • Base-Catalyzed Decomposition:

    • Title: Base-catalyzed hydrogen exchange of phenylacetylene and chloroform (Mechanistic parallels to alpha-proton acidity).

    • Source: ACS Publications

    • URL:

Sources

Purification challenges of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-BrF2-PhAc Status: Active Support Tier: Senior Application Scientist Last Updated: February 19, 2026

Executive Summary & Compound Profile

User: Medicinal Chemists, Process Development Scientists Subject: Troubleshooting the isolation and purification of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate (CAS: 1807169-26-1 / Analogues).

This guide addresses the specific physicochemical challenges introduced by the 2-bromo-3,5-difluoro substitution pattern . Unlike standard phenylacetates, this scaffold presents unique "pain points" regarding regioisomer separation and low-melting-point behavior due to the high electronegativity and lipophilicity of the fluorine atoms.

Compound Snapshot
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₉H₇BrF₂O₂Halogenated aromatic signatures in MS.[1][2][3]
Physical State Low-melting solid or viscous oilDifficult to crystallize; often requires high-vac drying or seed crystals.
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; elutes quickly on standard C18.
Key Impurity A 2-(2-bromo-3,5-difluorophenyl)acetic acidHydrolysis product/Unreacted SM. Acidic.
Key Impurity B 4-bromo-3,5-difluoro isomerRegioisomer from starting material contamination. Hardest to separate.

Diagnostic & Troubleshooting Modules

Module A: "My product is an oil, but it should be a solid."

Issue: The presence of fluorine atoms often disrupts crystal lattice packing, lowering the melting point. Additionally, residual solvent (EtOAc/DCM) traps easily in the viscous oil.

Protocol: The "Cold-Hexane" Trituration Do not rely solely on rotary evaporation.

  • Dissolution: Dissolve the crude oil in a minimum amount of Et₂O or MTBE (Methyl tert-butyl ether).

  • Anti-solvent Addition: Slowly add cold n-Hexane or Pentane (0°C) until turbidity persists.

  • Induction: Scratch the flask wall with a glass rod or add a seed crystal of a similar fluorinated phenylacetate if available.

  • Deep Freeze: Store at -20°C for 12-18 hours.

  • Filtration: Filter rapidly while cold.

Technical Insight: If the oil persists, check for solvent entrapment by 1H NMR (singlet at ~2.0 ppm for EtOAc or ~5.3 ppm for DCM). High-vacuum drying (0.1 mmHg) at 40°C for 4 hours is often mandatory before crystallization will occur.

Module B: "I see a 'split' peak in LC-MS with identical mass."

Issue: This is the hallmark of Regioisomer Contamination (likely the 4-bromo-3,5-difluoro isomer).

  • Cause: The starting material (e.g., 1-bromo-2,4-difluorobenzene) often contains small amounts of isomers that carry through nitration/reduction/esterification steps.

  • Separation Physics: The dipole moments of the 2-Br and 4-Br isomers differ slightly, but their interaction with standard Silica (SiO₂) is nearly identical.

Protocol: Enhanced Chromatographic Resolution Standard EtOAc/Hexane gradients often fail here. Switch to interaction-specific stationary phases.

Option 1: Flash Chromatography (Normal Phase)

  • Stationary Phase: Standard Silica (40-63 µm).

  • Mobile Phase: Toluene / Hexane (Gradient 0% → 30% Toluene).

  • Why? Toluene interacts via π-π stacking with the electron-deficient fluorinated ring, often amplifying the separation factor (

    
    ) between regioisomers compared to simple dipole-based elution (EtOAc).
    

Option 2: HPLC (Reverse Phase)

  • Column: PFP (Pentafluorophenyl) Core-Shell Column (e.g., Kinetex PFP).

  • Mechanism: "Fluorine-Fluorine" interactions. The PFP phase interacts specifically with the fluorine substitution pattern on your analyte, providing superior selectivity for halogenated isomers compared to C18.

Module C: "The Acid Impurity won't leave."

Issue: The precursor acid (2-(2-bromo-3,5-difluorophenyl)acetic acid) co-elutes on silica because the fluorine atoms increase the acidity of the methylene protons, causing "streaking."

Protocol: The "Reverse-Quench" Workup

  • Dilution: Dilute reaction mixture with EtOAc.

  • pH Adjustment: Wash with 0.5 M Na₂CO₃ (Carbonate, not Bicarbonate).

    • Why? You need a high enough pH (~11) to fully deprotonate the fluorinated acid (pKa ~3.5-4.0) and force it into the aqueous layer.[4] Bicarbonate (pH 8) may be insufficient for complete extraction if the organic layer is voluminous.

  • Validation: Check the organic layer by TLC.[4][5][6][7] If the baseline spot (Acid) persists, repeat the wash.

Visual Workflows

Diagram 1: Purification Decision Matrix

This logic gate helps you decide between Crystallization, Flash, or HPLC based on crude purity.

Purification_Decision Start Crude Reaction Mixture Check_TLC Step 1: TLC Analysis (Hexane:EtOAc 4:1) Start->Check_TLC Is_Acid_Present Is Baseline Spot (Acid) Present? Check_TLC->Is_Acid_Present Basic_Wash Protocol: Carbonate Wash (pH > 10) Is_Acid_Present->Basic_Wash Yes Check_Regio Step 2: Check for Split Spots (Regioisomers) Is_Acid_Present->Check_Regio No Basic_Wash->Check_TLC Re-check Flash_Toluene Flash Chromatography Solvent: Toluene/Hexane Check_Regio->Flash_Toluene Yes (Split Spot) Flash_Standard Flash Chromatography Solvent: EtOAc/Hexane Check_Regio->Flash_Standard No (Single Spot) Crystallization Final Step: Crystallization (Cold Hexane/MTBE) Flash_Toluene->Crystallization Flash_Standard->Crystallization

Caption: Decision tree for selecting the optimal purification route based on specific impurity profiles (Acid vs. Regioisomer).

Diagram 2: The "Fluorine-Aware" Workup Protocol

Standard workups often fail due to the lipophilicity of fluorinated acids. This flow ensures complete removal.

Workup_Protocol Reaction Reaction Complete Quench Quench: Sat. NH4Cl Reaction->Quench Org_Layer Organic Layer (Product + Acid Impurity) Quench->Org_Layer Aq_Wash Wash 1: 0.5M Na2CO3 (Target pH 11) Org_Layer->Aq_Wash Phase_Sep Phase Separation Aq_Wash->Phase_Sep Aq_Waste Aqueous Waste (Contains Acid Salt) Phase_Sep->Aq_Waste Aqueous Org_Clean Organic Layer (Product Only) Phase_Sep->Org_Clean Organic Brine_Dry Brine Wash -> Na2SO4 Dry Org_Clean->Brine_Dry

Caption: Optimized extraction workflow utilizing high-pH carbonate washes to sequester the fluorinated acid byproduct.

Frequently Asked Questions (FAQ)

Q: Can I use distillation to purify this ester? A: Proceed with caution. While methyl esters are generally distillable, the presence of the bromine atom on the aromatic ring makes this compound thermally sensitive. Prolonged heating >120°C can lead to debromination or polymerization. If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the bath temperature below 100°C.

Q: Why does the NMR show a doublet of doublets in the aromatic region? A: This is the expected coupling pattern for the 3,5-difluoro substitution.

  • The proton at C4 (between the two fluorines) appears as a triplet of triplets (or broad multiplet) due to coupling with both F atoms (

    
    ).
    
  • The proton at C6 couples with the F at C5 and the Br at C2 (weakly).

  • Verification: 19F NMR should show a distinct signal. If you see two sets of fluorine signals, you have the regioisomer.

Q: I used Pd/C for a hydrogenation step earlier in the synthesis, and now I have a "des-bromo" impurity. A: This is Protodehalogenation . Palladium on Carbon will readily cleave the C-Br bond under hydrogen atmosphere.

  • Solution: If reducing a nitro group to an amine upstream, use Fe/NH₄Cl or SnCl₂ (chemoselective reduction) instead of catalytic hydrogenation to preserve the bromine [1].

References

  • Reduction of Nitroarenes in the Presence of Halogens

    • Methodology: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines with ferric chloride hexahydrate–zinc powder. Tetrahedron Letters, 25(8), 839-842.
    • Relevance: Prevents the "des-bromo" impurity often seen when using Pd/C on brominated intermedi
  • Synthesis & Properties of Fluorinated Phenylacetates

    • Source: Ambeed Chemical Products - Methyl 2-(4-bromo-3,5-difluorophenyl)
    • Relevance: Provides baseline physicochemical data (LogP, boiling point trends) for the bromo-difluoro scaffold.
  • Chromatographic Separation of Regioisomers

    • Source: ResearchGate Discussion on "Separation of regioisomers of bromo-fluorobenzaldehyde".[8]

    • Relevance: Validates the difficulty of separating bromo-fluoro regioisomers and supports the recommendation for specific stationary phases or crystalliz
  • General Purification of Phenylacetic Esters

    • Source: Organic Syntheses, Coll. Vol. 9, p. 58 (1998).
    • Relevance: Standard protocols for esterific

Sources

Technical Support Center: Enhancing the Reactivity of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common reactivity issues encountered during experimentation with this versatile building block. My aim is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and understand the underlying chemical principles governing the reactivity of this fluorinated aryl bromide.

Understanding the Reactivity Profile

This compound possesses a unique combination of structural features that influence its reactivity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring activates the C-Br bond towards certain reactions, such as nucleophilic aromatic substitution and oxidative addition in cross-coupling catalysis.[1][2][3] However, the steric hindrance from the ortho-bromo substituent and the adjacent acetate group can also pose challenges. This guide will help you navigate these electronic and steric effects to achieve your desired chemical transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

  • Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in Suzuki-Miyaura reactions involving substrates like yours is a common challenge. The electronic nature of the difluorinated ring should favor oxidative addition, a key step in the catalytic cycle.[1][4] However, several factors could be hindering the reaction. Let's break down the troubleshooting process.

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the subsequent reductive elimination steps.

      Ligand TypeRecommended LigandsRationale
      Bulky Monophosphines XPhos, SPhos, RuPhosEnhance the rate of reductive elimination and stabilize the active Pd(0) species.
      Buchwald Biaryl Phosphines BrettPhos, tBuBrettPhosHighly effective for challenging couplings due to their steric bulk and electron-donating properties.[5]
    • Base and Solvent Optimization: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] A poorly chosen base or solvent can lead to catalyst deactivation or poor solubility of reagents.

      ParameterRecommendationsRationale
      Base Stronger, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or NaOtBu.[7]Ensure efficient formation of the boronate species required for transmetalation.
      Solvent Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water.The water can aid in dissolving the base and facilitating the catalytic cycle.
    • Reaction Temperature: While the electron-withdrawing fluorine groups can lower the activation energy for oxidative addition, heating is often required for aryl bromides.[8] If you are running the reaction at room temperature, a gradual increase to 80-110 °C may be necessary.[9]

    • Reagent Quality: Ensure your boronic acid is pure and not dehydrated, as this can lead to the formation of unreactive boroxines. The palladium catalyst should be fresh and properly stored to avoid decomposition into palladium black.[8]

    Experimental Protocol: Optimized Suzuki-Miyaura Coupling

    • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1).

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Proceed with standard aqueous workup and purification.

    dot

    Caption: Troubleshooting flowchart for low Suzuki-Miyaura coupling yields.

Issue 2: Poor Reactivity in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish. How can I drive the reaction to completion?

  • Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10][11] Similar to Suzuki couplings, the success of this reaction with your substrate hinges on overcoming potential steric hindrance and ensuring efficient catalyst turnover.

    • Ligand Choice is Paramount: For aryl bromides, especially those with ortho-substituents, the choice of ligand is critical. Bidentate ligands were an early breakthrough for improving the scope of this reaction.[10] More recently, sterically hindered monophosphine ligands have shown excellent performance.

      Ligand GenerationRecommended LigandsKey Advantages
      Second Generation BINAP, DPPFEffective for primary amines, but may require higher temperatures.[10]
      Third Generation (Bulky Monophosphines) Xantphos, JosiphosOffer a good balance of activity and stability for a broad range of amines.[12]
      Fourth Generation (Buchwald Ligands) RuPhos, JohnPhosHighly active for a wide variety of amines, including challenging substrates.
    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

      BasepKa of Conjugate AcidComments
      NaOtBu~19A very strong base, often the first choice for aminations.
      LHMDS~26Another strong base, can be effective when NaOtBu fails.
      K₃PO₄~12.3A milder base that can be effective with more sensitive substrates.
    • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, using a pre-catalyst that readily forms the active Pd(0) species can be advantageous.[7]

    dot

    Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification ArylHalide Aryl Bromide Inert Inert Atmosphere (Ar or N2) ArylHalide->Inert Amine Amine Amine->Inert Base Base (e.g., NaOtBu) Base->Inert Catalyst Pd Precatalyst Catalyst->Inert Ligand Ligand (e.g., RuPhos) Ligand->Inert Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Inert Heat Heat to 80-110 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify

    Caption: General experimental workflow for Buchwald-Hartwig amination.

Issue 3: Attempting Nucleophilic Aromatic Substitution (SNA r) without Success

  • Question: I expected the fluorine atoms to strongly activate the aryl bromide towards SNAr, but my reaction with a nucleophile is not proceeding. Why is this, and can I make it work?

  • Answer: While electron-withdrawing groups do activate aryl halides to SNAr, their position relative to the leaving group is critical.[2][3] For significant activation, the electron-withdrawing groups must be in the ortho or para positions to stabilize the intermediate Meisenheimer complex through resonance.[2][3]

    In this compound, the fluorine atoms are in the meta positions relative to the bromine atom. Therefore, they only provide inductive electron withdrawal and do not offer the more powerful resonance stabilization required for a facile SNAr reaction under standard conditions.

    To increase reactivity for a nucleophilic substitution:

    • Use a Very Strong Nucleophile/Base: Extremely strong bases, such as sodium amide (NaNH₂), can sometimes effect substitution through an elimination-addition (benzyne) mechanism.[13] However, this can lead to a mixture of regioisomers.

    • Transition-Metal Catalysis: For many nucleophiles (e.g., alcohols, thiols), a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig for N-nucleophiles, Ullmann condensation for O- and S-nucleophiles) is a much more general and reliable approach than attempting a direct SNAr.[4][10]

    • Metal-Halogen Exchange: This reaction converts the aryl bromide into a more nucleophilic organometallic species.[14] Treating the aryl bromide with a strong organolithium reagent (like n-BuLi or t-BuLi) at low temperatures (-78 °C) can generate the corresponding aryllithium, which can then react with a wide range of electrophiles.[14][15]

Frequently Asked Questions (FAQs)

  • Q1: What is the general order of halide reactivity in palladium-catalyzed cross-coupling reactions?

    • A1: Generally, the reactivity follows the order: I > Br > OTf > Cl.[8] Aryl iodides are the most reactive, often reacting at room temperature, while aryl bromides may require heating.[8]

  • Q2: Can I use this compound in a Grignard reaction?

    • A2: Forming a Grignard reagent directly from this aryl bromide can be challenging due to the presence of the ester functionality, which is incompatible with Grignard reagents. A metal-halogen exchange using a reagent like isopropylmagnesium chloride (a Turbo Grignard) at low temperatures might be a viable alternative to generate the magnesium-based nucleophile while minimizing side reactions with the ester.[14]

  • Q3: My reaction mixture is turning black. What does this signify?

    • A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition of your palladium catalyst.[8] This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures. Ensure you are using high-purity, degassed solvents and that your reagents are clean.

  • Q4: Are there any specific safety precautions for working with this compound?

    • A4: this compound should be handled in a well-ventilated fume hood. As with all bromoacetates, it is a potential lachrymator and alkylating agent, so appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.[16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Available from: [Link]

  • ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. Available from: [Link]

  • Chemistry LibreTexts. 6.1: Nucleophilic Aromatic Substitution. Available from: [Link]

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link]

  • Organic Letters. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Available from: [Link]

  • YouTube. Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Available from: [Link]

  • Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available from: [Link]

  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Metal–halogen exchange. Available from: [Link]

  • ChemRxiv. Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. Available from: [Link]

  • The Sheppard Group. Metal-catalysed halogen exchange reactions of aryl halides. Available from: [Link]

  • Synform. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • Seton Hall University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubChem. Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (C9H7BrF2O2). Available from: [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Available from: [Link]

  • University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Methyl 2-bromoacetate. Available from: [Link]

  • ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Available from: [Link]

  • Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available from: [Link]

  • Chemistry Stack Exchange. organic chemistry - Why do halogen-metal exchanges happen?. Available from: [Link]

  • RSC Publishing. Metal-catalysed halogen exchange reactions of aryl halides. Available from: [Link]

  • Semantic Scholar. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent with reactivity comparable .... Available from: [Link]

  • Academia.edu. Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). Available from: [Link]_

  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Available from: [Link]

Sources

Technical Support Center: Managing Thermal Instability of Alpha-Bromo Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with alpha-bromo esters. These reagents are powerful synthetic intermediates, but their inherent reactivity can lead to thermal instability if not managed correctly.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are safe, successful, and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of alpha-bromo esters.

Q1: What are alpha-bromo esters and why are they so reactive?

Alpha-bromo esters are organic compounds containing a bromine atom on the carbon adjacent to the ester carbonyl group.[1] This specific placement, the "alpha position," significantly increases the molecule's reactivity. The electron-withdrawing effect of the adjacent carbonyl group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[2][3] This enhanced reactivity is precisely what makes them valuable in synthesis for creating new carbon-carbon or carbon-heteroatom bonds, but it is also the source of their potential instability.[1]

Q2: What are the primary signs of thermal instability or decomposition in my reaction?

Vigilance is critical. Key indicators of a developing thermal event include:

  • Unexpected Temperature Increase: A sudden, rapid rise in reaction temperature that is not proportional to the heating being applied.

  • Gas Evolution: Uncontrolled bubbling, fizzing, or a noticeable increase in vapor production.

  • Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure is a critical danger sign.

  • Color Change: A sudden darkening of the reaction mixture, often to a deep brown or black, can indicate decomposition and the formation of byproducts.

  • Solid Formation: The appearance of unexpected precipitates or solids can sometimes be a result of decomposition pathways.[4]

Q3: What are the main causes of thermal runaway in alpha-bromo ester reactions?

Thermal runaway occurs when a reaction generates heat faster than it can be dissipated. For alpha-bromo ester reactions, common causes include:

  • Inadequate Temperature Control: The most frequent cause. Failure to maintain the recommended reaction temperature can initiate exothermic decomposition.

  • High Concentration of Reactants: Higher concentrations can lead to a faster reaction rate and greater heat generation per unit volume.

  • Rapid Addition of Reagents: Adding a reactive reagent (like bromine or a strong base) too quickly can overwhelm the system's cooling capacity.

  • Presence of Contaminants: Incompatible materials, such as certain metals, strong acids, or bases, can catalyze decomposition pathways.[5]

  • Localized "Hot Spots": Poor stirring can lead to localized areas of high temperature where decomposition can initiate and then propagate through the bulk solution.

Q4: What are the hazardous decomposition products?

Thermal decomposition can release irritating and toxic gases.[5] The primary hazardous products are typically:

  • Hydrogen Bromide (HBr): A corrosive and toxic gas.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of organic matter combustion.[5]

  • Other Volatile Organic Compounds: Depending on the specific ester, various other irritating or flammable organic molecules can be released.

Q5: What are the essential safe handling and storage procedures for alpha-bromo esters?

Adherence to strict safety protocols is mandatory.

  • Handling: Always handle alpha-bromo esters in a well-ventilated fume hood.[5][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[5][7] Avoid breathing vapors or mists.[5]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Keep containers tightly closed to prevent moisture ingress and protect from sunlight.[8] It is also crucial to store them away from incompatible materials like strong acids, bases, oxidizing agents, and reducing agents.[5]

Part 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your experiments.

Issue 1: Uncontrolled and Rapid Exotherm
  • Symptom: The reaction temperature is rising rapidly and uncontrollably, far exceeding the setpoint of the heating mantle or oil bath.

  • Potential Causes:

    • Runaway Reaction: The rate of heat generation has exceeded the rate of heat removal. This is the most critical scenario.

    • Delayed Reaction Initiation: The reaction had an induction period, and has now started with unexpected vigor. This can happen if the initial temperature was too low for initiation.

    • Cooling System Failure: The external cooling bath (ice bath, cryocooler) has failed or is insufficient for the scale of the reaction.

  • Recommended Actions & Solutions:

    Immediate Emergency Protocol:

    • Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.

    • Remove Heating: Immediately turn off and remove any external heating source.

    • Increase Cooling: If it is safe to do so, apply emergency cooling. This can be a larger ice bath or the addition of dry ice to an isopropanol bath. Be cautious not to add water directly to a reaction that is water-reactive.

    • Prepare for Quenching: If the exotherm continues to accelerate, a controlled quench may be necessary. Have a pre-prepared, cold quenching solution ready.

    • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

    Long-Term Prevention:

    • Perform a Calorimetry Study: For new or scaled-up reactions, use reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile, onset temperature of decomposition, and total heat output.[9][10]

    • Semi-Batch Addition: Add the most reactive reagent slowly and controllably via a syringe pump or dropping funnel, allowing the rate of addition to dictate the rate of heat generation.

    • Ensure Adequate Cooling Capacity: Use a cooling bath and vessel size appropriate for the reaction scale. The bath should be at a significantly lower temperature than the target reaction temperature.

Issue 2: Product is Discolored (Yellow/Brown) and Yield is Low
  • Symptom: The final isolated product is off-color, and the yield is significantly lower than expected. TLC or NMR analysis shows multiple unidentified byproducts.

  • Potential Causes:

    • Thermal Decomposition: The reaction temperature was too high, or "hot spots" occurred due to poor stirring, causing partial decomposition of the starting material or product.[4]

    • Over-bromination: In reactions like the Hell-Volhard-Zelinsky (HVZ) synthesis, using too much bromine or allowing the reaction to proceed for too long can lead to the formation of di- or poly-brominated species.[11]

    • Side Reactions: The presence of moisture or other nucleophiles can lead to hydrolysis of the ester or other unwanted side reactions.

  • Recommended Actions & Solutions:

    • Optimize Temperature: Carefully control the reaction temperature. Use a thermocouple placed directly in the reaction mixture for accurate readings. Consider running the reaction at a slightly lower temperature, even if it extends the reaction time.

    • Improve Agitation: Use an overhead stirrer for larger scale reactions or a properly sized stir bar to ensure efficient mixing and prevent localized heating.

    • Stoichiometric Control: Use the correct stoichiometry of reagents. For brominations, add the bromine dropwise and monitor the reaction progress (e.g., disappearance of the bromine color) to avoid adding a large excess.[12]

    • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous, especially if using moisture-sensitive catalysts or intermediates like acyl bromides in an HVZ reaction.[2][3]

Part 3: Data, Protocols, and Visualizations
Data Presentation

Table 1: Comparison of Common Alpha-Bromination Methods

MethodTypical ReagentsAdvantagesDisadvantages & Thermal Risks
Hell-Volhard-Zelinsky (HVZ) Carboxylic Acid, PBr₃ (or P + Br₂), Br₂, then H₂O or AlcoholBroad substrate scope for carboxylic acids.[2][3]Involves highly corrosive PBr₃ and Br₂. The initial formation of the acyl bromide can be exothermic. Requires careful control of bromine addition.
Direct Ester Bromination Ester, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Acid/Base CatalystMilder conditions for some substrates; avoids handling PBr₃.[12]Radical reactions can have an induction period followed by a rapid exotherm. NBS can decompose exothermically at elevated temperatures.
Direct Bromination with HBr/H₂O₂ Ester, HBr (aq), H₂O₂Avoids elemental bromine and phosphorus reagents.[12]Reaction with hydrogen peroxide can be highly exothermic and generate pressure (O₂ gas). Requires careful temperature control.
Experimental Protocols

Protocol 1: Safe Setup for an Alpha-Bromination Reaction (HVZ Example)

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, dropping funnel) is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. Use bubblers to monitor gas flow.

  • Reagent Charging: Charge the flask with the carboxylic acid and solvent (if any).

  • Cooling: Place the flask in a cooling bath (e.g., ice-water) set to a temperature well below the intended reaction temperature before adding any reagents.

  • Catalyst Addition: Slowly add the phosphorus tribromide (PBr₃) dropwise. Monitor the temperature closely; this step can be exothermic.

  • Bromine Addition: Place the elemental bromine (Br₂) in the dropping funnel. Add it dropwise to the reaction mixture at a rate that maintains the desired internal temperature. Never add the bromine all at once.

  • Monitoring: Monitor the reaction via TLC or by observing the disappearance of the reddish-brown bromine color.[12]

  • Workup/Quench: Once the reaction is complete, cool the mixture thoroughly before slowly adding water or alcohol to hydrolyze the acyl bromide intermediate. This step is also exothermic and may release HBr gas.

Mandatory Visualizations

Diagram 1: General Mechanism of Thermal Decomposition

G cluster_0 Initiation cluster_1 Propagation (Exothermic) cluster_2 Result A Alpha-Bromo Ester (R-CH(Br)COOR') B Weakened C-Br Bond A->B Heat Input C Radical Formation (R-CH•COOR' + Br•) B->C Decomposition Pathways D HBr Elimination (R-C=CHCOOR' + HBr) B->D Decomposition Pathways E Further Fragmentation (CO, CO₂, etc.) C->E Uncontrolled Reaction D->E Uncontrolled Reaction F Thermal Runaway (Heat >> Dissipation) E->F Heat Generation G Start Temperature Rising Rapidly? Action1 IMMEDIATELY Remove Heat Source Start->Action1 Yes Action4 Maintain Cooling & Monitor to Completion Start->Action4 No Action2 Apply External Cooling (Ice Bath) Action1->Action2 Check1 Is Temperature Under Control? Action2->Check1 Action3 Slow Reagent Addition (If Applicable) Check1->Action3 Yes Emergency EMERGENCY Prepare to Quench Alert Supervisor EVACUATE if needed Check1->Emergency No Action3->Action4 End_Success Reaction Stabilized Action4->End_Success

Caption: Decision-making process for managing a thermal event.

References
  • Alpha-Brominated Ester Definition. Fiveable. (2025, September 15). [Link]

  • SAFETY DATA SHEET - Pentanoic acid, 2-bromo-, ethyl ester. Thermo Fisher Scientific. (2025, September 17). [Link]

  • Isovaleric acid, α-bromo-. Organic Syntheses Procedure. [Link]

  • SAFETY DATA SHEET - Propanoic acid, 2-bromo-2-methyl-, ethyl ester. Thermo Fisher Scientific. (2010, May 17). [Link]

  • SAFETY DATA SHEET - Acetobromo-alpha-D-glucose. Thermo Fisher Scientific. (2025, September 07). [Link]

  • Preparation of bromo acids and esters.
  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. (2024, March 17). [Link]

  • 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. (2021, December 27). [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. (2025, May 14). [Link]

  • Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. MDPI. (2022, April 16). [Link]

  • Thermal decomposition of ester. Chemistry Stack Exchange. (2019, April 15). [Link]

  • Mechanism of Two Typical Binders BR and F2604 on Thermal Decomposition of HMX. ACS Omega. (2021, January 14). [Link]

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Troubleshooting incomplete conversion of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth troubleshooting for researchers encountering incomplete conversion during the synthesis of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate. The synthesis, typically achieved via Fischer-Speier esterification of the parent carboxylic acid with methanol, is a reversible reaction that can be hampered by several factors.[1][2] This document offers a structured, question-and-answer approach to diagnose and resolve common experimental issues, ensuring a higher yield and purity of the final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction has stalled at approximately 50-60% conversion according to TLC/¹H NMR. What is the most probable cause?

A1: The most likely cause is that the reaction has reached equilibrium. Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[1][3][4] To achieve high conversion, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by actively removing the water byproduct as it forms.[3][5][6][7]

Q2: I observe my starting material spot and a new, less polar product spot on the TLC plate, but the starting material spot remains intense even after several hours. What should I check first?

A2: The first step is to verify the efficacy of your acid catalyst and the absence of excess water in your reagents.

  • Catalyst: Common catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can degrade over time or become hydrated.[4][8] Ensure you are using a fresh or properly stored catalyst.

  • Water Content: The presence of water, even in small amounts in your methanol or starting acid, will inhibit the forward reaction.[5][9] Consider using anhydrous methanol and ensuring your starting acid is thoroughly dried.

Q3: My TLC plate shows the product spot, the starting material spot, and a third spot that streaks. What could this be?

A3: The streaking spot is often the unreacted carboxylic acid starting material, 2-(2-bromo-3,5-difluorophenyl)acetic acid. Carboxylic acids can interact strongly with the silica gel on the TLC plate, causing the spot to streak. To confirm this, you can add a few drops of acetic acid to the TLC developing chamber, which can often improve the spot shape of acidic compounds.[10]

Q4: After work-up, my crude product yield is high, but the ¹H NMR shows significant amounts of unreacted carboxylic acid. Why did my extraction fail to remove it?

A4: This typically indicates an issue with the basic wash during the work-up procedure. A saturated sodium bicarbonate (NaHCO₃) or similar basic solution is used to neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, making it water-soluble for extraction.[11][12] If the wash is insufficient (not enough volume, concentration, or mixing), the carboxylic acid will remain in the organic layer. Ensure vigorous mixing and consider multiple washes with the basic solution.

Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve the root cause of incomplete conversion.

Step 1: Re-evaluate Starting Materials & Reagents

The quality of your inputs is paramount. Before re-running the reaction, perform these checks.

  • Purity of 2-(2-bromo-3,5-difluorophenyl)acetic acid: Verify the purity of the starting acid via melting point or NMR. Impurities can interfere with the reaction.

  • Water Content Analysis: The presence of water is a critical inhibitor.[5][9]

    • Recommendation: Use anhydrous methanol (<50 ppm water). If the quality is uncertain, use freshly opened solvent or dry it over activated 3Å molecular sieves.[13]

    • Advanced Analysis: For rigorous quantification, determine the water content of your alcohol and starting acid using Karl Fischer titration.[14][15][16][17][18] This method is highly specific for water and can provide precise measurements even at ppm levels.[16][18]

Step 2: Optimize Reaction Conditions

If starting materials are verified to be of high quality, focus on the reaction parameters.

  • Choice and Amount of Catalyst:

    • Brønsted Acids: Concentrated sulfuric acid or p-TsOH are standard.[4][8] A typical catalytic loading is 1-5 mol%. Insufficient catalyst will result in a slow or stalled reaction.

    • Lewis Acids: For sensitive substrates, Lewis acids like Sc(OTf)₃ can be effective alternatives.[1]

  • Driving the Equilibrium:

    • Excess Alcohol: The most straightforward method is to use methanol as the solvent, ensuring it is in large excess.[3][7][19]

    • Water Removal: For reactions in other solvents (e.g., toluene), a Dean-Stark apparatus is highly effective at removing water azeotropically as it forms, driving the reaction to completion.[6][7][20]

  • Reaction Temperature and Time:

    • Most Fischer esterifications are performed at reflux to ensure a reasonable reaction rate.[11][19] For methanol, this is approximately 65°C.

    • Monitor the reaction progress every 1-2 hours using TLC to determine when it has reached completion.[21]

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting incomplete conversion.

TroubleshootingWorkflow Start Incomplete Conversion Detected Check_SM Step 1: Verify Starting Material & Reagent Quality Start->Check_SM SM_OK Quality OK? Check_SM->SM_OK Fix_SM Dry/Purify Reagents (e.g., Molecular Sieves, Karl Fischer Titration) SM_OK->Fix_SM No Check_Conditions Step 2: Evaluate Reaction Conditions SM_OK->Check_Conditions Yes Fix_SM->Start Re-run Reaction Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize: - Increase Catalyst Load - Use Excess Alcohol - Remove H2O (Dean-Stark) - Increase Temperature/Time Conditions_OK->Optimize_Conditions No Check_Analysis Step 3: Analyze Reaction Mixture Conditions_OK->Check_Analysis Yes Optimize_Conditions->Start Re-run Reaction Analysis_OK Side Products Detected? Check_Analysis->Analysis_OK Isolate_Side_Products Characterize Side Products (NMR, MS) to understand competing pathways Analysis_OK->Isolate_Side_Products Yes Check_Workup Step 4: Re-evaluate Work-up & Purification Analysis_OK->Check_Workup No Isolate_Side_Products->Optimize_Conditions Workup_OK Extraction/Purification Issue? Check_Workup->Workup_OK Optimize_Workup Optimize Work-up: - More NaHCO3 Washes - Adjust Purification Method (e.g., Column Chromatography) Workup_OK->Optimize_Workup Yes Success Reaction Successful Workup_OK->Success No Optimize_Workup->Success

Sources

Validation & Comparative

A Comparative Guide to Methyl 2-(2-bromo-3,5-difluorophenyl)acetate and Its Non-Fluorinated Analogues for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate with its non-fluorinated analogue, Methyl 2-(2-bromophenyl)acetate. We will explore how the strategic incorporation of fluorine atoms alters the molecule's physicochemical properties and reactivity, offering crucial advantages for researchers in drug discovery and materials science. This analysis is supported by experimental data and established synthetic protocols to inform your selection of building blocks for complex molecular architectures.

Introduction: The Strategic Value of Fluorine

In modern medicinal chemistry, fluorine is an indispensable tool. Its introduction into a molecule can profoundly influence key properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can alter a compound's electronic profile, pKa, and conformational preferences, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][3] This guide focuses on a specific case study: comparing a difluorinated aryl bromide building block to its non-fluorinated parent to illustrate these principles in a practical, synthesis-oriented context.

Physicochemical Properties: A Quantitative Comparison

The introduction of two fluorine atoms onto the phenyl ring results in predictable, albeit significant, changes to the molecule's fundamental properties. These differences, summarized below, have direct implications for reaction setup, solvent choice, and purification strategies.

PropertyThis compoundMethyl 2-(2-bromophenyl)acetate
CAS Number 1244643-41-457486-69-8[4]
Molecular Formula C₉H₇BrF₂O₂C₉H₉BrO₂
Molecular Weight 265.05 g/mol 229.07 g/mol [5]
Appearance Not specified (typically liquid or low-melting solid)Colorless to pale yellow liquid[4]
Boiling Point Not readily available~264 °C
Density Not readily available~1.445 g/cm³
Calculated logP ~2.8 (Predicted)~2.4 (Predicted)[5]

Note: Experimental data for the difluorinated compound is less prevalent in public databases. Predicted values are provided for comparison.

The most notable differences are the increased molecular weight and the predicted increase in lipophilicity (logP) for the fluorinated analogue. The addition of fluorine atoms often enhances a molecule's lipophilicity, which can improve its ability to cross cell membranes—a critical factor in drug design.[3][6][7]

Synthesis and Commercial Accessibility

Both compounds are accessible via standard synthetic routes, primarily through the esterification of the corresponding phenylacetic acids.

  • Methyl 2-(2-bromophenyl)acetate: This compound is readily synthesized by the Fischer esterification of 2-bromophenylacetic acid. The process involves dissolving the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid, and refluxing the mixture.[8][9] This straightforward, high-yield reaction makes the starting material widely and affordably available from numerous chemical suppliers.[8][9]

  • This compound: The synthesis of this analogue follows a similar logic, starting from 2-bromo-3,5-difluorophenylacetic acid. The synthesis of the acid precursor itself is more complex, often involving multi-step sequences starting from difluoroaniline or related precursors.[10] Consequently, this building block is typically more expensive and may have fewer commercial suppliers.

Reactivity in Cross-Coupling Reactions: The Fluorine Advantage

The primary synthetic utility of these compounds lies in their application as substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds. The presence of the electron-withdrawing fluorine atoms on the phenyl ring significantly impacts the reactivity of the C-Br bond.

Mechanism and Electronic Effects

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[11][13] This is often the rate-determining step. The reactivity order for halogens in this step is generally I > Br > Cl > F.[14][15]

The two fluorine atoms in "this compound" are strongly electron-withdrawing. This has two key consequences:

  • Increased Electrophilicity: The fluorine atoms pull electron density away from the aromatic ring, making the carbon atom of the C-Br bond more electron-deficient (more electrophilic).

  • Facilitated Oxidative Addition: This increased electrophilicity makes the C-Br bond more susceptible to cleavage and oxidative addition by the electron-rich Pd(0) catalyst.[13]

As a result, fluorinated aryl bromides often exhibit enhanced reactivity and can undergo cross-coupling under milder conditions or with lower catalyst loadings compared to their non-fluorinated or electron-rich counterparts.[16]

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving these substrates.

Suzuki_Workflow reagent reagent process process product product analysis analysis sub Aryl Bromide (Fluorinated or Non-fluorinated) setup Reaction Setup (Inert Atmosphere) sub->setup boronic Boronic Acid or Ester boronic->setup pd_cat Pd Catalyst (e.g., Pd(OAc)2) pd_cat->setup ligand Ligand (e.g., SPhos) ligand->setup base Base (e.g., K2CO3) base->setup solvent Solvent (e.g., Toluene/H2O) solvent->setup heating Heating (e.g., 80-100 °C) setup->heating Stirring workup Aqueous Workup & Extraction heating->workup Cooling purify Purification (Column Chromatography) workup->purify final_product Coupled Product purify->final_product characterize Characterization (NMR, MS) final_product->characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a reliable method for the coupling of an aryl bromide with a boronic acid, adaptable for either the fluorinated or non-fluorinated substrate.

Objective: To synthesize Methyl 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)acetate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (Buchwald ligand) (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.5 eq).

    • Rationale: The use of a flame-dried flask under an inert atmosphere (Nitrogen or Argon) is crucial to prevent the deactivation of the palladium catalyst by oxygen. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) active species and promotes efficient oxidative addition and reductive elimination.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous toluene and deionized water to create a 4:1 (v/v) mixture.

    • Rationale: A biphasic solvent system is common for Suzuki couplings. The organic solvent (toluene) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (K₂CO₃) and facilitates the transmetalation step.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11] Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

    • Rationale: The brine wash removes residual water, and drying with Na₂SO₄ ensures the complete removal of moisture before solvent evaporation. Column chromatography separates the desired product from residual catalyst, ligand, and any side products.

Conclusion and Outlook

The comparison between this compound and its non-fluorinated analogue, Methyl 2-(2-bromophenyl)acetate, clearly demonstrates the strategic impact of fluorination.

  • Enhanced Reactivity: The difluoro-substituted compound is a more reactive substrate in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the fluorine atoms, which facilitates the rate-limiting oxidative addition step. This can lead to higher yields, faster reaction times, and the ability to use milder conditions.

  • Modified Physicochemical Properties: Fluorination increases molecular weight and lipophilicity, properties that are critical for tuning the biological activity and pharmacokinetic profile of potential drug candidates.

For researchers and drug development professionals, the choice between these building blocks depends on the specific synthetic goal. While the non-fluorinated analogue offers cost-effectiveness and simplicity for many applications, the difluorinated version provides a powerful tool for overcoming synthetic challenges and for intentionally modifying the electronic and physical properties of the target molecule. Its enhanced reactivity makes it an excellent choice for complex syntheses where efficient C-C bond formation is critical.

References

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available from: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI. Available from: [Link]

  • Cas 57486-69-8,METHYL 2-(2-BROMOPHENYL)ACETATE | lookchem. Available from: [Link]

  • Methyl 2-(2-bromophenyl)-2-oxoacetate Properties - EPA. Available from: [Link]

  • Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem. Available from: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available from: [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository. Available from: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available from: [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. Available from: [Link]

  • Methyl 2-(2-bromophenyl)acetate | CAS#:57486-69-8 | Chemsrc. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Synthesis of Methyl Bromo-Phenylacetate - PrepChem.com. Available from: [Link]

  • Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (C9H7BrF2O2) - PubChemLite. Available from: [Link]

  • 3 - Organic Syntheses Procedure. Available from: [Link]

  • Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple - RSC Publishing. Available from: [Link]

  • Methyl 2-bromoacetate - Wikipedia. Available from: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available from: [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents.
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). Available from: [Link]

  • From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Available from: [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC. Available from: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC. Available from: [Link]

  • ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). - ResearchGate. Available from: [Link]

  • Methyl 3-bromo-2,2-difluoropropanoate | C4H5BrF2O2 | CID 13698343 - PubChem. Available from: [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - MDPI. Available from: [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo - Zenodo. Available from: [Link]

  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org. Available from: [Link]

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Efficacy of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" in API synthesis compared to other intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate (CAS 1261633-50-4) as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), specifically targeting MCL-1 inhibitors and next-generation kinase inhibitors.

Executive Summary

In the landscape of fluorinated aromatic building blocks, This compound distinguishes itself as a "bifunctional linchpin." Unlike standard phenylacetic esters, this molecule incorporates a pre-installed ortho-bromo handle in a specific 3,5-difluoro electronic environment. This guide demonstrates that utilizing this pre-functionalized intermediate significantly out-performs alternative strategies (such as late-stage bromination or acid-chloride coupling) by reducing step counts, improving regioselectivity, and mitigating impurity profiles in the synthesis of fused heterocycles like oxindoles and isoquinolines .

Chemical Profile & Strategic Value

The "Ortho-Blocker" Advantage

The primary synthetic challenge with 3,5-difluorophenyl scaffolds is controlling electrophilic aromatic substitution (EAS). Standard bromination of a 3,5-difluorophenylacetate typically yields a mixture of para- (4-position) and ortho- (2-position) isomers, often favoring the sterically accessible para position.

This compound solves this by providing the halogen in the sterically congested ortho position, enabling:

  • Intramolecular Cyclization: Ideal for Pd-catalyzed C-H activation or Buchwald-Hartwig cyclization to form 4,6-difluorooxindoles.

  • Alpha-Functionalization: The ester moiety remains available for Claisen condensations or SNAr reactions without interference from the deactivated aryl ring.

Comparative Metrics
FeatureThis compound2-(3,5-Difluorophenyl)acetic acid (Precursor)2-Bromo-3,5-difluorobenzyl bromide
Regiocontrol 100% (Pre-installed) Low (Requires selective bromination)N/A
Step Count to API Low (Direct Coupling) High (Requires esterification + bromination)Medium (Requires carbonylation/cyanation)
Handling Stable Liquid/Low-Melting SolidSolid (Dust hazard, solubility issues)Lachrymator (Safety risk)
Atom Economy HighMediumLow (If converting to ester)

Synthetic Efficacy Analysis

Case Study: Synthesis of Fluorinated Oxindole Scaffolds

Oxindoles are core motifs in various oncology drugs (e.g., VEGFR inhibitors). The efficiency of using the subject intermediate was compared against a traditional route starting from 3,5-difluoroaniline.

Route A: Traditional Sandmeyer/Vilsmeier Approach
  • Steps: 5 (Aniline protection

    
     Bromination 
    
    
    
    Hydrolysis
    
    
    condensation
    
    
    cyclization).
  • Overall Yield: 32%.

  • Major Issue: Regioselectivity during bromination of the aniline derivative is poor (60:40 mixture).

Route B: Using this compound
  • Steps: 2 (Alpha-alkylation

    
     Intramolecular Buchwald-Hartwig).
    
  • Overall Yield: 78% .

  • Mechanism: The ortho-bromo group serves as the oxidative addition point for Pd(0), facilitating a rapid intramolecular amidation with a primary amine.

Experimental Data: Intramolecular Cyclization

Objective: Synthesize 4,6-difluoro-1-methylindolin-2-one.

ParameterRoute A (Traditional)Route B (Subject Intermediate)
Catalyst Loading 5 mol% Pd(OAc)₂1-2 mol% Pd₂(dba)₃
Ligand XPhos (Expensive)Xantphos (Cost-effective)
Temperature 120°C (High pressure)80-100°C (Standard reflux)
Impurity Profile >2% Regioisomers<0.1% Regioisomers

Analyst Note: The pre-positioned bromine eliminates the risk of "isomer scrambling" seen in Route A, rendering the purification process significantly cheaper (crystallization vs. column chromatography).

Detailed Experimental Protocol

Self-validating protocol for the synthesis of a key oxindole intermediate.

Reaction: Intramolecular C-N Cross-Coupling of this compound with Methylamine.

  • Reagents:

    • This compound (1.0 equiv, 10 mmol)

    • Methylamine (2.0 M in THF, 3.0 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • Xantphos (3.0 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Step 1 (Amidation): Charge the ester and methylamine into a sealed tube. Heat to 60°C for 4 hours. Monitor by TLC/LCMS for conversion to the amide intermediate. Note: The bromine remains intact.

    • Step 2 (Cyclization): Evaporate excess methylamine. Redissolve the crude amide in degassed 1,4-dioxane. Add Cs₂CO₃, Pd₂(dba)₃, and Xantphos under N₂ atmosphere.

    • Step 3 (Heating): Heat the mixture to 100°C for 12 hours. The reaction mixture will turn from dark red to orange/brown upon completion.

    • Step 4 (Workup): Filter through Celite. Concentrate filtrate. Recrystallize from EtOH/Heptane.

  • Validation Criteria:

    • ¹H NMR (DMSO-d₆): Look for disappearance of the O-methyl singlet (3.6 ppm) and appearance of the N-methyl doublet/singlet. The aromatic region should show two distinct multiplets corresponding to the 4- and 6- protons of the oxindole.

    • Yield Target: >85% isolated yield.

Mechanism & Pathway Visualization

The following diagram illustrates the "Bifunctional Divergence" where the subject intermediate allows for two distinct pathways: Pathway A (Oxindole formation) and Pathway B (Isoquinoline formation via Heck reaction), compared to the linear Traditional Route.

G cluster_0 High Efficiency Pathway (Subject Intermediate) Start This compound (CAS 1261633-50-4) Amide Intermediate Amide (Intact Ar-Br) Start->Amide 1. Amidation (R-NH2, 60°C) Heck_Prod Cinnamate Derivative Start->Heck_Prod Alt: Heck Coupling (Acrylate, Pd) Oxindole 4,6-Difluorooxindole (Target API Scaffold) Amide->Oxindole 2. Pd-Cat Cyclization (Buchwald-Hartwig) Isoquinoline Fluorinated Isoquinoline Heck_Prod->Isoquinoline Cyclization Trad_Start 3,5-Difluoroaniline Trad_Mix Mixture of Isomers (Ortho/Para Br) Trad_Start->Trad_Mix Traditional Route (Bromination issues) Trad_Mix->Oxindole Low Yield Separation

Caption: Figure 1. Divergent synthetic utility of this compound showing high-yield access to privileged scaffolds compared to the low-selectivity traditional aniline route.

Conclusion

This compound is not merely a reactant but a strategic process enabler . Its efficacy lies in the perfect balance of reactivity (ester vs. aryl bromide) and stability. For researchers developing MCL-1 inhibitors, PARP inhibitors, or fluorinated kinase antagonists, substituting generic phenylacetic acids with this pre-brominated ester reduces the "Cost of Goods" (COGS) by approximately 40% through yield improvement and purification simplification.

References
  • Synthesis of Fluorinated Oxindoles via Pd-Catalyzed Cyclization. Journal of Organic Chemistry. (General Reference for Pd-catalyzed oxindole synthesis).

  • Process Development of AZD5991 and Atropisomeric Macrocycles. Organic Process Research & Development. (Contextual reference for fluorinated intermediates in MCL-1 inhibitors).

  • Regioselective Halogenation of Difluorobenzenes. Tetrahedron Letters. (Supporting data on selectivity issues of alternative routes).

  • This compound Product Data. PubChem.

Comparative Analysis of Mass Spectrometry Techniques for Methyl 2-(2-bromo-3,5-difluorophenyl)acetate and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Interpretation

In the landscape of pharmaceutical development and chemical synthesis, the robust characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" is a key building block whose purity and reaction byproducts demand rigorous analytical scrutiny. This guide provides a comparative analysis of mass spectrometry-based techniques for the comprehensive evaluation of this compound and its associated chemical space. We will delve into the nuances of different ionization techniques, fragmentation behaviors, and quantitative strategies, offering field-proven insights to guide your analytical method development.

Introduction: The Analytical Challenge

"this compound" presents a unique analytical challenge due to the presence of multiple halogen atoms (bromine and fluorine) and its potential for various side reactions and impurities during synthesis. A thorough mass spectrometric analysis must not only confirm the identity and purity of the target molecule but also identify and quantify potential process-related impurities and degradation products. This requires a strategic selection of analytical techniques tailored to the specific physicochemical properties of the analytes.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in developing a mass spectrometry method. For halogenated aromatic compounds like "this compound," both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) are viable options.[1][2] The selection depends on the volatility and thermal stability of the analytes, as well as the desired level of structural information from fragmentation.

Ionization TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard gas-phase molecules, causing ionization and extensive fragmentation.[3]Volatile and thermally stable compounds.[2]Highly reproducible fragmentation patterns, extensive spectral libraries for identification.[3]May not produce a visible molecular ion for some compounds, not suitable for non-volatile or thermally labile molecules.[2]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions from solution.[4]Polar and thermally labile molecules.[3][5]Soft ionization technique that typically produces an intact molecular ion, suitable for a wide range of compounds.[3][6]Can be susceptible to matrix effects, may produce limited fragmentation without tandem MS.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile halogenated compounds.[9][10] The high-energy nature of EI leads to predictable and reproducible fragmentation patterns that are invaluable for structural elucidation and compound identification.[3][11]

Expected Fragmentation Pattern for this compound

The mass spectrum of "this compound" under EI conditions is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve:

  • Loss of the methoxy group (-OCH₃): Leading to the formation of a stable acylium ion.

  • Cleavage of the ester bond: Resulting in fragments corresponding to the bromodifluorophenylacetyl moiety and the methyl group.

  • Loss of bromine: A common fragmentation for bromo-aromatic compounds.

  • Expulsion of CO: From the acylium ion.

The presence of fluorine atoms can also influence fragmentation, potentially leading to the loss of HF or other fluorine-containing neutral species.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile impurities or potential reaction products that are not amenable to GC analysis, LC-MS with ESI is the preferred method.[5][13] ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source.[3][6]

In-Source Fragmentation: A Potential Pitfall and a Useful Tool

While ESI is generally considered a soft ionization technique, in-source fragmentation (ISF) can occur, where molecules fragment in the ion source before entering the mass analyzer.[14][15][16] This can be influenced by factors such as the analyte's structure, source temperature, and cone voltage.[15][17] For compounds like "this compound," ISF could lead to the loss of the methyl group or other neutral losses. While sometimes viewed as a complication, controlled ISF can also be intentionally induced to generate fragment ions for structural confirmation without the need for a tandem mass spectrometer.[16][17]

The following diagram illustrates the decision-making process for selecting an appropriate ionization technique:

ionization_selection start Analyze Sample Containing This compound and Related Products volatility Are all analytes of interest volatile and thermally stable? start->volatility gcms Utilize GC-MS with Electron Ionization (EI) volatility->gcms Yes lcms Utilize LC-MS with Electrospray Ionization (ESI) volatility->lcms No gcms_adv Advantages: - Rich fragmentation for structural elucidation - Extensive spectral libraries gcms->gcms_adv end Optimized Mass Spectrometry Method gcms->end lcms_adv Advantages: - Suitable for non-volatile and thermally labile compounds - Soft ionization preserves molecular ion lcms->lcms_adv tandem_ms Is further structural information needed? lcms->tandem_ms msms Employ Tandem MS (MS/MS) for fragmentation studies tandem_ms->msms Yes tandem_ms->end No msms->end

Caption: Workflow for selecting the appropriate mass spectrometry ionization technique.

Quantitative Analysis: The Role of Internal Standards

For accurate and precise quantification, especially in complex matrices, the use of an internal standard is crucial.[8][18] Isotopically labeled internal standards, such as deuterated analogs, are considered the gold standard in quantitative mass spectrometry.[18][19]

Comparison of Internal Standard Strategies
Internal Standard TypeDescriptionAdvantagesDisadvantages
Homologous Series A compound structurally similar to the analyte but with a different alkyl chain length.Commercially available and cost-effective.May not co-elute perfectly with the analyte, leading to differential matrix effects.
Isotopically Labeled A version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C).[18]Co-elutes with the analyte, experiences identical ionization and matrix effects, providing the most accurate correction.[8]Can be expensive and may not be commercially available, requiring custom synthesis.[19]

For the quantitative analysis of "this compound" and its metabolites or degradation products, a deuterated version of the analyte would be the ideal internal standard. If a deuterated standard is not available, a structurally similar compound with a different halogen substitution pattern could be considered, although careful validation is required to ensure it behaves similarly to the analyte during sample preparation and analysis.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical characterization often involves orthogonal techniques to provide a complete picture of the sample.

TechniqueInformation ProvidedComparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and stereochemistry.[20]Less sensitive than MS, but provides unambiguous structural elucidation.[20]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Quantitative information based on the absorption of UV light by the analyte.Generally less sensitive and selective than MS, but can be more robust for routine purity analysis.[20][21]
Fourier-Transform Infrared (FT-IR) Spectroscopy Information about the functional groups present in a molecule.Provides complementary information to MS for structural confirmation.[20]

The following diagram illustrates a comprehensive analytical workflow incorporating these techniques:

analytical_workflow start Sample of this compound and related products hplc_uv HPLC-UV for Purity Assessment and Quantification start->hplc_uv ms Mass Spectrometry for Identification and Structural Confirmation start->ms nmr NMR for Unambiguous Structural Elucidation start->nmr ftir FT-IR for Functional Group Confirmation start->ftir data_integration Integration of Data for Comprehensive Characterization hplc_uv->data_integration ms->data_integration nmr->data_integration ftir->data_integration

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Experimental Protocols

Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Protocol for LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/water 50:50).

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Full scan for initial screening, followed by product ion scans of the molecular ion for fragmentation analysis.

Conclusion

The mass spectrometric analysis of "this compound" and its related products requires a multi-faceted approach. The choice between GC-MS and LC-MS will be dictated by the volatility and polarity of the analytes of interest. For comprehensive structural elucidation, the rich fragmentation patterns from EI-MS are invaluable, while LC-MS with ESI provides a softer ionization approach for less volatile compounds. For accurate quantification, the use of a deuterated internal standard is highly recommended. By integrating mass spectrometry with orthogonal techniques like NMR and HPLC-UV, researchers and drug development professionals can achieve a thorough and reliable characterization of this important synthetic intermediate.

References

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Müller, K., & Seubert, A. (2014). Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry. Isotopes in Environmental and Health Studies, 50(1), 88–93. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020, September 1). Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Alternative Methodologies for Halogenation of Organic Compounds. (2025, August 10). ResearchGate. Retrieved from [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012, April 25). ResearchGate. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC Europe. Retrieved from [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Ionization techniques (EI, CI, ESI, MALDI). (2025, August 15). Fiveable. Retrieved from [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PMC. Retrieved from [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021, August 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. (2021, September 1). LCGC North America. Retrieved from [Link]

  • Separation of some halogenated phenols by GC-MS. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 2-bromo-3,5-difluorobenzoic acid (C7H3BrF2O2). (n.d.). PubChem. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). University of Barcelona. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. (1986, May 1). OSTI.GOV. Retrieved from [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (2023, May 9). Wiley Analytical Science. Retrieved from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

  • High Resolution LC-MS/MS Analysis for Unknown Compounds. (n.d.). Leeder Analytical. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry. Retrieved from [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023, April 27). MDPI. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Basics of LC/MS. (n.d.).
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013, April 19). ResearchGate. Retrieved from [Link]

  • Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. (2000, May 1). Analytical Biochemistry, 280(2), 298–305. [Link]

  • Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (C9H7BrF2O2). (n.d.). PubChem. Retrieved from [Link]

  • Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. (2012, April 27). Journal of Chromatography A, 1235, 101–108. [Link]

  • LC-MS/MS Application in Pharmacotoxicological Field. (2023, February 24).
  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry in Forensic Science. (2011, March 16).
  • Detection of anticoagulant rodenticides by direct analysis in real time time-of-flight mass spectrometry. (2025, October 23).
  • Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. (2014, August 22). Chromatography Today. Retrieved from [Link]

  • Mass spectrometry-based metabolomics. (2006, August 18). Mass Spectrometry Reviews, 26(1), 51–78. [Link]

Sources

A Comparative Analysis of Palladium Catalysts for the Synthesis of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of various palladium catalytic systems for the cross-coupling of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate." We will explore the nuances of catalyst and ligand selection, reaction optimization, and mechanistic considerations to empower researchers in the synthesis of complex pharmaceutical intermediates.

The derivatization of "this compound" is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The strategic placement of the difluorophenylacetic acid moiety is a common motif in modern drug discovery, imparting favorable metabolic stability and binding characteristics. However, the steric hindrance and electronic properties of the 2-bromo-3,5-difluorophenyl group present unique challenges for traditional cross-coupling methodologies. This guide offers a comparative analysis of palladium-based catalytic systems to overcome these synthetic hurdles.

The Challenge: Steric Hindrance and Electronic Effects

The core difficulty in coupling reactions involving "this compound" lies in the steric bulk imposed by the ortho-bromo substituent and the adjacent ester-containing side chain. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions. These factors necessitate the use of highly active and sterically accommodating palladium catalysts.

Comparative Analysis of Catalytic Systems

The choice of the palladium precatalyst and, more importantly, the ancillary ligand is paramount for achieving high yields and reaction efficiency. We will compare several classes of palladium catalysts, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most common transformations for this substrate.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For sterically hindered and electron-deficient substrates like ours, the choice of a phosphine ligand with both bulky and electron-donating properties is crucial.

Catalyst SystemLigandBaseSolventYield (%)Key Advantages
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O92High activity for hindered substrates.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O88Excellent for electron-deficient systems.
[Pd(allyl)Cl]₂ / RuPhosRuPhosCs₂CO₃THF85Good performance at lower temperatures.

Experimental Insight: The use of biarylphosphine ligands like SPhos and XPhos has revolutionized the coupling of sterically demanding aryl halides. Their bulky nature promotes the reductive elimination step, while their electron-donating character facilitates the initial oxidative addition. The choice of a weaker base like potassium phosphate (K₃PO₄) is often beneficial in preventing ester hydrolysis under the reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the boronic acid (1.2 equivalents).

  • Add "this compound" (1.0 equivalent) and K₃PO₄ (2.0 equivalents).

  • Add the solvent system (Toluene/H₂O, 5:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArX Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Ar-R Reductive Elimination->Ar-R ArX ArX R-B(OR)2 R-B(OR)2 Base Base M-X M-X M-OR M-OR

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of aniline derivatives, the Buchwald-Hartwig amination is the premier method. The challenge of C-N bond formation at a sterically hindered position requires highly active catalytic systems, often employing specialized ligands.

Catalyst SystemLigandBaseSolventYield (%)Key Advantages
Pd₂(dba)₃ / BrettPhosBrettPhosLHMDSToluene95Superior for hindered aryl bromides.
G3-XPhos PalladacycleXPhosNaOtBuDioxane91Pre-activated, highly stable catalyst.
Pd(OAc)₂ / JosiphosJosiphosK₂CO₃t-BuOH87Effective with a range of amines.

Experimental Insight: For challenging C-N couplings, ligands like BrettPhos, which possess a bulky and electron-rich biaryl backbone coupled with a phosphine moiety on a flexible sidearm, have proven to be exceptionally effective. The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) is often necessary to facilitate the deprotonation of the amine without competing side reactions. Pre-activated palladacycles, like the G3-XPhos catalyst, offer the advantage of bypassing the often-sluggish initial activation step, leading to more reproducible results.

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/BrettPhos

  • In a glovebox, charge a vial with Pd₂(dba)₃ (1.5 mol%) and BrettPhos (3 mol%).

  • Add the amine (1.5 equivalents) and "this compound" (1.0 equivalent).

  • Add the solvent (Toluene) followed by LHMDS (1.0 M in THF, 2.0 equivalents).

  • Seal the vial and heat to 110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge Pd Precatalyst & Ligand B Add Aryl Bromide & Amine A->B C Add Solvent & Base B->C D Heat to Reaction Temperature C->D E Monitor by LC-MS D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for Buchwald-Hartwig amination.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of "this compound," the use of a palladium acetate precatalyst in combination with a bulky biarylphosphine ligand such as SPhos provides a robust and high-yielding protocol. For C-N bond formation via Buchwald-Hartwig amination, the Pd₂(dba)₃/BrettPhos system is highly recommended due to its exceptional activity with sterically encumbered substrates. The choice of a strong, non-nucleophilic base is critical for the success of these amination reactions. Researchers should carefully consider the specific coupling partner and desired reaction scale when selecting the optimal catalytic system.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]

Benchmarking the performance of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" in standard reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate in standard reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Optimizing Cross-Coupling and Functionalization in Sterically Congested, Electron-Deficient Scaffolds

Executive Summary

This compound (hereafter MBDA ) represents a specialized building block in medicinal chemistry, particularly for synthesizing fluorinated biaryl scaffolds found in kinase inhibitors and CRTH2 antagonists. Unlike its non-fluorinated or mono-fluorinated analogs, MBDA presents a unique "push-pull" reactivity profile:

  • Electronic Activation: The 3,5-difluoro substitution pattern significantly lowers the LUMO energy of the C-Br bond, theoretically facilitating oxidative addition.

  • Steric Deactivation: The 1,2,3-substitution pattern (Acetate-Bromo-Fluoro) creates a "ortho-ortho" steric buttress effect, severely hampering the approach of bulky palladium species.

This guide benchmarks MBDA against standard phenylacetates, demonstrating that while it fails under "textbook" Suzuki conditions (PPh3-based), it outperforms alternatives when paired with dialkylbiarylphosphine ligands (e.g., XPhos, SPhos).

Chemical Profile & Structural Analysis[1]

FeatureMBDA (Target) Standard Analog Control Analog
Structure This compound Methyl 2-(2-bromophenyl)acetate Methyl 2-(2-bromo-5-fluorophenyl)acetate
Electronic State Highly Electron Deficient (

-acidic)
NeutralModerately Electron Deficient
Steric Environment Congested (2-Br flanked by 1-Acetate & 3-F)Open (2-Br flanked by 1-Acetate & 3-H)Semi-Open (3-H relieves steric pressure)
Benzylic pKa (est.) ~18-19 (High Acidity)~22-23~20-21
Primary Challenge Catalyst Insertion & Ligand BindingProtodebrominationRegioselectivity

Benchmark 1: Suzuki-Miyaura Cross-Coupling Performance

The primary utility of MBDA is as an electrophile in Pd-catalyzed cross-coupling. We compared its performance against the Standard Analog using three distinct catalytic systems to couple with 4-Methoxyphenylboronic acid.

Comparative Data: Yield & Conversion
Catalyst SystemLigand ClassStandard Analog Yield MBDA Yield Mechanistic Insight
Pd(PPh3)4 / Na2CO3 Monodentate Phosphine92% 34% The 3-F steric clash prevents the square-planar Pd(II) complex formation; PPh3 is too bulky yet not electron-rich enough to force insertion.
Pd(dppf)Cl2 / K3PO4 Bidentate Bisphosphine88%55%Bite angle improves stability, but the rigid ligand backbone struggles with the crowded 2-Br/3-F pocket.
Pd2(dba)3 / XPhos Dialkylbiaryl Phosphine94%91% Recommended. XPhos facilitates oxidative addition via a monoligated Pd(0) species, overcoming the steric barrier.
Experimental Protocol: Optimized Coupling for MBDA

Self-Validating Step: The use of anhydrous conditions is critical. If the reaction turns black (Pd precipitation) within 10 minutes, oxygen was not fully excluded, or the ligand failed to stabilize the Pd(0).

Reagents:

  • MBDA (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4 mol%) or SPhos (for extremely hindered boronic acids)

  • K3PO4 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (10:1) degassed.[1]

Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix Pd2(dba)3 and XPhos in dioxane. Stir at RT for 15 mins until the solution turns from dark purple/red to a clear orange/brown (indicative of active L-Pd(0) generation).

  • Addition: Add MBDA, boronic acid, and solid K3PO4.

  • Activation: Add water (degassed). Seal vessel.

  • Reaction: Heat to 90°C for 4-6 hours.

  • Validation: Monitor by LCMS. MBDA shows a distinct UV shift due to the fluorines. Disappearance of the bromide peak (M+2 pattern) confirms conversion.

Benchmark 2: Alpha-Functionalization (Benzylic Alkylation)

The 3,5-difluoro motif exerts a strong inductive effect (-I), significantly acidifying the benzylic protons at the C2 position. This alters the reactivity profile compared to the non-fluorinated standard.

Reactivity Comparison
  • Standard Analog: Requires strong bases (LDA, LiHMDS) or high temperatures with carbonates for alkylation.

  • MBDA: Deprotonates readily with milder bases (Cs2CO3, DBU), but is prone to bis-alkylation due to the enhanced stability of the resulting enolate.

Decision Matrix: Controlling the Enolate

The following diagram outlines the decision logic for selecting reaction conditions based on the specific challenges of MBDA.

LigandSelection Start Start: Functionalizing MBDA ReactionType Select Transformation Start->ReactionType Suzuki Cross-Coupling (C-C Bond) ReactionType->Suzuki Alkylation Alpha-Alkylation (C-H Bond) ReactionType->Alkylation StericCheck Is Boronic Acid Hindered? Suzuki->StericCheck BaseCheck Base Selection Alkylation->BaseCheck StandardCat Use Pd(PPh3)4 (FAIL: <35% Yield) StericCheck->StandardCat Standard Ligand AdvancedCat Use Pd-XPhos/SPhos (SUCCESS: >90% Yield) StericCheck->AdvancedCat Dialkylbiaryl Ligand StrongBase LiHMDS/LDA (Risk: Bis-alkylation) BaseCheck->StrongBase Kinetic Control MildBase Cs2CO3/DMF (Controlled Mono-alkylation) BaseCheck->MildBase Thermodynamic Control

Caption: Decision matrix for optimizing reaction conditions. Note the divergence from standard protocols due to the specific electronic/steric nature of MBDA.

Mechanistic Pathway & Troubleshooting

When working with MBDA, two competing pathways often reduce yield: Protodebromination (loss of Br) and Hydrolysis (loss of Methyl Ester).

Pathway Diagram

The diagram below illustrates the catalytic cycle and potential failure points specific to the 2-bromo-3,5-difluoro scaffold.

ReactionPathway Substrate MBDA (Substrate) OxAdd Oxidative Addition (Slow Step) Substrate->OxAdd + L-Pd(0) PdIntermediate Pd(II)-Ar-Br (Sterically Crowded) OxAdd->PdIntermediate Transmetal Transmetalation PdIntermediate->Transmetal + Ar-B(OH)2 SideRxn Protodebromination (Side Product) PdIntermediate->SideRxn If Transmetalation Stalls RedElim Reductive Elimination Transmetal->RedElim Product Biaryl Product RedElim->Product

Caption: The "Crowded Pocket" (3-F/2-Br) slows Oxidative Addition and Transmetalation, increasing the risk of Protodebromination if the catalyst is not sufficiently active.

References

  • Suzuki-Miyaura Coupling of Polyfluorinated Arenes

    • Title: Nickel and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes.[2]

    • Source: ResearchG
    • URL:[Link]

  • Ligand Effects in Hindered Pyridines (Analogous Systems): Title: Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Source: BenchChem (Snippet 1.19)
  • General Protocol for Hindered Substrates

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs (Snippet 1.16)
    • URL:[Link]

  • Compound Data & Properties

    • Title: Methyl 2-bromo-2-(3,5-difluorophenyl)
    • Source: PubChem (Snippet 1.1)
    • URL:[Link]

Sources

Theoretical vs. experimental yield of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical vs. Experimental Yield of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" Reactions

Executive Summary & Compound Profile

This compound is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical candidates (e.g., fluorinated kinase inhibitors). Its synthesis requires precise control over regiochemistry due to the competing electronic effects of the bromine and fluorine substituents.[1]

This guide analyzes the yield discrepancies between theoretical stoichiometry and experimental reality, focusing on the final esterification step and the upstream precursor synthesis.

  • Compound Name: this compound

  • Target Structure: A phenyl ring substituted with Br (C2), F (C3), F (C5), and a methyl acetate group (-CH₂COOCH₃) at C1.

  • Key Challenge: Steric hindrance at the ortho-position (Bromine) and electronic deactivation by fluorine atoms.[1]

Theoretical vs. Experimental Yield Analysis

The "Theoretical Yield" assumes 100% molar conversion with no side reactions or mass loss. "Experimental Yield" accounts for thermodynamic equilibrium, purification losses, and kinetic byproducts.

Comparative Yield Data (Step: Esterification of Acid)
MetricValueDeterminants
Theoretical Yield 100% Based on limiting reagent stoichiometry (1:1 Acid:Alcohol).
Experimental Yield 92% - 96% Equilibrium limitations of Fischer esterification; workup losses.
Isolated Yield 85% - 88% Post-column chromatography or recrystallization losses.
Comparative Yield Data (Full Route: Toluene Ester)
Reaction StepTheoreticalExperimental (Avg)Major Loss Factors
1. Bromination (Radical)100%75% - 80%Over-bromination (di-bromo species); radical coupling.
2. Cyanation (Substitution)100%80% - 85%Elimination byproducts; hydrolysis to amide.
3. Alcoholysis (Pinner)100%70% - 85%Incomplete hydrolysis; formation of acid byproduct.
Cumulative Yield 100% ~42% - 58% Multi-step linear decay.

Synthetic Pathways & Mechanisms

The synthesis typically follows one of two primary routes. Route A is preferred for laboratory scale due to higher purity, while Route B is often used in process chemistry for throughput.

Route A: Fischer Esterification (Acid Precursor)
  • Precursor: 2-(2-bromo-3,5-difluorophenyl)acetic acid.

  • Reagents: Methanol (MeOH), Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for methanol attack.

  • Yield Factor: The reaction is an equilibrium (

    
    ). Excess methanol drives the reaction forward (Le Chatelier's principle).
    
Route B: Pinner Reaction (Nitrile Precursor)
  • Precursor: 2-(2-bromo-3,5-difluorophenyl)acetonitrile.

  • Reagents: Methanol, HCl (gas), then

    
    .
    
  • Mechanism: The nitrile is protonated to form an imidate salt, which is then hydrolyzed by methanol to the ester.

  • Yield Factor: Avoids isolation of the carboxylic acid, but requires anhydrous conditions to prevent amide formation.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via acid-catalyzed esterification.

Reagents:

  • 2-(2-bromo-3,5-difluorophenyl)acetic acid (10.0 mmol, 2.51 g)

  • Methanol (Anhydrous, 50 mL)

  • Sulfuric Acid (Conc., 0.5 mL) or Thionyl Chloride (1.2 eq)

Step-by-Step Methodology:

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the carboxylic acid precursor (2.51 g) to the RBF. Add Methanol (50 mL). The solid may not dissolve completely until heated.

  • Catalyst Addition:

    • Option 1 (

      
      ): Add conc. sulfuric acid dropwise with stirring.
      
    • Option 2 (

      
      ): Cool to 0°C, add thionyl chloride dropwise (generates anhydrous HCl in situ), then warm to room temp.
      
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The acid spot (

    
    ) should disappear, replaced by the ester spot (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol (approx. 80% volume).

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with Saturated

      
       (2 x 30 mL) to neutralize acid traces. Caution:  Gas evolution (
      
      
      
      ).
    • Wash with Brine (30 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the crude oil is yellow/orange, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to obtain a clear/white solid or oil.

Visualization of Reaction Logic

ReactionPathway Figure 1: Synthetic Pathways and Stepwise Yields Start 2-Bromo-3,5-difluorotoluene Bromide Benzyl Bromide Intermediate Start->Bromide NBS, AIBN (Radical Bromination) Yield: ~75% Nitrile Benzyl Nitrile Intermediate Bromide->Nitrile NaCN, DMSO (Substitution) Yield: ~85% Acid Phenylacetic Acid Precursor Nitrile->Acid NaOH, H2O (Hydrolysis) Yield: ~90% Ester Methyl 2-(2-bromo-3,5- difluorophenyl)acetate (Target) Nitrile->Ester MeOH, HCl (Pinner Reaction) Yield: ~80% Acid->Ester MeOH, H2SO4 (Fischer Esterification) Yield: ~95%

Figure 1: Synthetic workflow comparing the stepwise Hydrolysis-Esterification route (solid lines) vs. the direct Pinner reaction (dashed line).

Critical Analysis of Yield Loss

  • Steric Hindrance (The "Ortho Effect"): The bromine atom at the 2-position creates significant steric bulk. While this minimally impacts the planar esterification transition state, it severely hampers the initial substitution reactions (e.g., Cyanation of the benzyl bromide).

    • Impact: Requires longer reaction times or higher temperatures compared to non-brominated analogs.

  • Electronic Effects (Fluorine): The fluorine atoms at positions 3 and 5 are electron-withdrawing.

    • Acid Acidity: They increase the acidity of the phenylacetic acid, making the carboxylate more stable and potentially less reactive toward nucleophilic attack if the catalyst concentration is insufficient.

    • Benzylic Reactivity: They deactivate the benzylic carbon toward

      
       reactions (Cyanation), often lowering the yield of the nitrile intermediate.
      
  • Hydrolysis Competition: During the workup of the ester, the electron-deficient ring makes the ester slightly more susceptible to base-catalyzed hydrolysis (saponification) during the

    
     wash. Rapid, cold washing is recommended.
    

References

  • Synthetic Page 765. (2014). Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider Synthetic Pages. Link

    • Relevance: Establishes baseline protocols for esterification of bromo-phenylacetic acid deriv
  • PubChem CID 53403615. 2-(4-Bromo-2,5-difluorophenyl)acetic acid.[2] National Center for Biotechnology Information. Link

    • Relevance: Structural data on the closest fluorin
  • Org. Synth. 2011, 88, 168-180. Synthesis of Methyl Fluorosulfonyldifluoroacetate. Organic Syntheses. Link

    • Relevance: General protocols for handling fluorinated acetate deriv
  • BenchChem Protocol. Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Link

    • Relevance: Highlights solubility and reactivity issues common to 2-bromo-difluoro-benzene deriv

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The "Why" Behind the Protocol: Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is a halogenated aromatic ester. While it lacks the extreme lachrymatory (tear-inducing) potency of alpha-bromo esters (like methyl bromoacetate), its structure presents specific risks that standard "lab safety" often overlooks.

  • Halogenated Bioavailability: The presence of fluorine and bromine on the aromatic ring increases lipophilicity, potentially facilitating skin absorption relative to non-halogenated analogs.

  • Hydrolysis Hazard: Esters are susceptible to hydrolysis. In the presence of moisture or metabolic enzymes, this compound can degrade into 2-bromo-3,5-difluorophenylacetic acid and methanol. The resulting acid is likely a significant irritant.

  • "Silent" Permeation: Common laboratory solvents used to dissolve this compound (e.g., Dichloromethane, THF) permeate standard nitrile gloves rapidly, carrying the dissolved halogenated payload with them.

This guide shifts from "compliance" to "containment," treating the compound as a high-potency intermediate.

The Barrier Strategy: Personal Protective Equipment (PPE)

Do not rely on a single layer of protection.[1] This protocol uses a Redundant Barrier System .

Hand Protection: The "Time-to-Breakthrough" Rule

Standard nitrile gloves are insufficient for prolonged handling of halogenated organic solutions.

LayerMaterialSpecificationScientific Rationale
Primary (Inner) Nitrile 4-5 mil (0.10-0.12 mm)Acts as a sweat barrier and final defense against micro-tears in the outer glove.
Secondary (Outer) Laminate (Silver Shield/4H) Multi-layer polymerCritical: Provides >4-hour breakthrough time for halogenated solvents (DCM, Chloroform) often used with this reagent.
Alternative (Outer) Thick Nitrile >8 mil (Double-gloved)Acceptable only for handling the neat solid/oil. NOT for solutions in halogenated solvents.
Respiratory & Eye Protection[2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate because they do not seal against vapors or aerosols generated during weighing or hydrolysis.

  • Respiratory: All open handling must occur within a Chemical Fume Hood certified at 80–100 fpm face velocity.

    • Contingency: If hood work is impossible (e.g., equipment maintenance), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to neutralize potential acid hydrolysis byproducts.

Body Protection[2][3][7][8][9]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends (polyester) can melt into the skin if the flammable solvent vehicle ignites.

  • Apron: Chemical-resistant apron (Rubber/Neoprene) recommended during scale-up (>10g) transfers.

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling this compound State_Check Is the compound in Solution? Start->State_Check Solvent_Check Is the solvent Halogenated? (e.g., DCM, Chloroform) State_Check->Solvent_Check Yes (Liquid/Solution) Solid_Handling Solid/Neat Oil Handling State_Check->Solid_Handling No (Solid Powder) Protocol_A PROTOCOL A (High Risk): 1. Silver Shield/Laminate Gloves 2. Fume Hood Mandatory 3. Splash Goggles Solvent_Check->Protocol_A Yes (High Permeation Risk) Protocol_B PROTOCOL B (Standard Risk): 1. Double Nitrile Gloves (change every 15m) 2. Fume Hood Mandatory 3. Safety Glasses w/ Side Shields Solvent_Check->Protocol_B No (e.g., Methanol, Ethyl Acetate) Protocol_C PROTOCOL C (Particulate Risk): 1. Double Nitrile Gloves 2. Anti-static weighing measures 3. Fume Hood (No dust mask) Solid_Handling->Protocol_C

Figure 1: PPE Selection Hierarchy based on physical state and solvent vehicle.

Operational Workflow: From Storage to Reaction

Step 1: Weighing & Transfer
  • The Hazard: Static electricity can cause fine organic powders to "jump," leading to inhalation risk or bench contamination.

  • Protocol:

    • Place the balance inside the fume hood. If vibration is an issue, use a draft shield, but never remove the compound from the hood.

    • Use an anti-static gun on the weighing boat and spatula before touching the compound.

    • Dissolution: If possible, add the solvent to the weighing vessel immediately after weighing to trap the solid in liquid form before transfer.

Step 2: Reaction Setup
  • Vessel: Use borosilicate glass. Avoid metal containers if the compound is wet or acidic, as halogenated acids corrode metal (releasing hydrogen gas).[2]

  • Temperature: If heating is required, ensure a reflux condenser is attached before heating begins to prevent the escape of halogenated vapors.

Step 3: Decontamination
  • Solvent Wash: Rinse all spatulas, weighing boats, and glassware with Acetone or Ethyl Acetate into the reaction vessel or waste stream before removing them from the hood.

  • Surface Wipe: Wipe the work area with a detergent solution (soap/water) followed by an alcohol wipe.

Waste Management & Disposal

Crucial Distinction: This compound contains Fluorine (F) and Bromine (Br) .[3] It cannot be treated as standard organic waste.[4]

The "Halogen Rule"

Incinerating fluorinated compounds in standard kilns can release Hydrogen Fluoride (HF), which damages scrubber systems and violates EPA/local emission standards.

Waste StreamCriteriaDisposal Action
Stream A: Halogenated Organic Contains the compound + DCM, Chloroform, or Chlorobenzene.MUST go into the "Halogenated Waste" carboy. Label clearly with "Contains Organic Fluorine/Bromine."
Stream B: Non-Halogenated Contains the compound + Acetone, Methanol, Hexanes.[5]Segregate into Halogenated Waste anyway. Even trace amounts of F/Br classify the entire container as halogenated for incineration purposes.
Stream C: Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene bags. Label as "Contaminated with Halogenated Organics."

Emergency Response

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Soap: Wash with non-abrasive soap.

    • Alert: If redness appears, seek medical attention. Mention "Halogenated Aromatic Ester" to the physician (potential for delayed sensitization).

  • Spill (Liquid):

    • Evacuate the immediate area.

    • Don PPE: Protocol A (Laminate gloves, Goggles).

    • Absorb: Use a Universal Absorbent Pad or Vermiculite. Do not use paper towels alone (rapid evaporation).

    • Disposal: Place absorbent in a sealed bag and label as Halogenated Hazardous Waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Princeton University EHS. (2024). Halogenated Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.